Mustard gas
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKPIVNLNLAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037100 | |
| Record name | Bis-(2-chloroethyl)sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mustard gas is a clear amber colored oily liquid with a faint odor of mustard/garlic. It is not readily combustible. Its vapors are heavier than air, are very toxic, and can be absorbed through the skin. The effects from exposure to the material include blindness which may be delayed. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. Mustard gas is also known as dichlorodiethyl sulfide., Oily yellow-brown liquid with garlic taste and mustard odor;, COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Clear amber-colored oily liquid, with a faint odor of mustard/garlic. | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(2-chloroethyl)sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
419 to 423 °F at 760 mmHg (EPA, 1998), 215-217 °C at 760 mm Hg, 216 °C, 419-423 °F | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
221 °F (EPA, 1998), 104 °C, 105 °C, 221 °F | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 609 mg/L at 25 °C, In water, 684 mg/L at 25 °C, In water, 920 mg/L at 22 °C, Soluble in fat solvents and other common organic solvents; high lipid solubility, For more Solubility (Complete) data for BIS(2-CHLOROETHYL)SULFIDE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.0068 (very poor) | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.274 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2741 at 20 °C/4 °C (liquid); 1.338 at 13 °C (solid), Relative density (water = 1): 1.27, 1.274 | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.5 (Air = 1), Relative vapor density (air = 1): 5.5, 5.4 | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.09 mmHg at 86 °F (EPA, 1998), 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9.33, 0.09 mmHg at 86 °F | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless, oily liquid when pure, Yellow prisms, Oily liquid ... forms prisms on cooling, Water clear if pure. Normally pale yellow to black | |
CAS No. |
505-60-2 | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur mustard | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfur mustard | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur Mustard | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/sulfur-mustard-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethane, 1,1'-thiobis[2-chloro- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis-(2-chloroethyl)sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) sulfide | |
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| Record name | DICHLORODIETHYLSULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KEC9FH9P | |
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| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
55 to 57 °F (EPA, 1998), 13-14 °C, 13.5 °C, 55-57 °F | |
| Record name | MUSTARD GAS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-CHLOROETHYL)SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MUSTARD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/382 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Historical Trajectories and Geopolitical Significance
Early Research and Discovery of Sulfur Mustard
The first synthesis of the compound that would later be known as sulfur mustard is a subject of some historical debate, with several scientists in the 19th century independently producing the substance. The Belgian-French chemist César-Mansuète Despretz is reported to have synthesized a compound from the reaction of sulfur dichloride and ethylene (B1197577) as early as 1822, though he did not note its toxic properties. researchgate.netencyclopedia.pub Similarly, French chemist Alfred Riche repeated this procedure in 1854 without describing any adverse physiological effects. wikipedia.org
The first documented observations of the vesicant (blistering) properties of sulfur mustard are credited to the British chemist Frederick Guthrie in 1860 and, in parallel, the German chemist Albert Niemann. researchgate.netbritannica.com Guthrie synthesized and characterized the compound, noting its irritating properties. wikipedia.org Niemann, during his experiments with ethylene and sulfur dichloride, described the formation of an oily liquid that, upon skin contact, caused delayed redness and blistering that was slow to heal. researchgate.net
However, it was the German chemist Viktor Meyer in 1886 who established the first reliable method for synthesizing pure sulfur mustard. researchgate.net His process involved the chlorination of thiodiglycol (B106055) and is recognized as a critical step toward the large-scale production of the chemical agent. researchgate.net This method, along with the Levinstein process which used the reaction of ethylene and sulfur chloride, would later form the basis for its mass production during World War I. researchgate.net The compound was originally named LOST, after Wilhelm Lommel and Wilhelm Steinkopf, who developed a method for its large-scale production for the Imperial German Army in 1916. encyclopedia.pub
Interactive Data Table: Key Figures in the Discovery and Synthesis of Sulfur Mustard
| Scientist | Year | Contribution |
|---|---|---|
| César-Mansuète Despretz | 1822 | Possible first synthesis, but toxic properties not noted. researchgate.netencyclopedia.pub |
| Alfred Riche | 1854 | Repeated Despretz's synthesis, also without noting adverse effects. wikipedia.org |
| Frederick Guthrie | 1860 | Synthesized and characterized the compound, noting its irritating properties. wikipedia.orgbritannica.com |
| Albert Niemann | 1860 | Independently synthesized the compound and described its vesicant effects on the skin. researchgate.net |
| Viktor Meyer | 1886 | Developed a reliable synthesis process, enabling large-scale production. researchgate.net |
| Wilhelm Lommel & Wilhelm Steinkopf | 1916 | Developed a large-scale production method for the German military. encyclopedia.pub |
Deployment in World War I: Strategic Implications
Mustard gas was first used as a chemical weapon on a large scale by the German military on the night of July 12, 1917, during the Third Battle of Ypres in Belgium. wikipedia.orgargonelectronics.com Known to the Germans as "Yellow Cross" (Gelbkreuz) due to the markings on the artillery shells, the French called it "Yperite," after the location of its first use. wikipedia.org The British referred to it as "HS," standing for "Hun Stuff." wikipedia.org
Unlike other chemical agents used earlier in the war, such as chlorine and phosgene, which were primarily respiratory agents, this compound was a potent vesicant, causing severe chemical burns to the skin, eyes, and respiratory tract. kumc.edu Delivered via artillery shells, the oily liquid was heavier than air and would settle in low-lying areas, contaminating the battlefield for days or even weeks under certain conditions. wikipedia.org
The strategic implications of its deployment were significant. Its primary purpose was not necessarily to kill, although high concentrations were fatal, but to incapacitate and demoralize enemy troops. wikipedia.orgkumc.edu The delayed onset of symptoms meant that soldiers could be exposed without immediate realization, leading to a greater number of casualties over time. kumc.edu The horrific blisters, temporary blindness, and respiratory damage it caused instilled widespread fear and had a profound psychological impact on soldiers. kumc.eduiwm.org.uk It is estimated that 2-3% of soldiers exposed to this compound died, but many more were rendered unfit for service. britannica.com
The introduction of this compound necessitated the development of more advanced protective equipment, as early gas masks did not protect the skin. crisis-medicine.com However, even with protective clothing, the agent could penetrate fabrics. The Allies were initially unprepared for this new type of chemical warfare. cancerresearchuk.org It took the British over a year to develop their own this compound, first using it in September 1918. wikipedia.org By the end of the war, chemical shells constituted a significant percentage of the ammunition supplies for major combatants, with this compound being a key component. warmuseum.ca The use of this compound and other chemical agents in World War I led to approximately 1.3 million casualties, with up to 100,000 fatalities. sciencehistory.org
Interactive Data Table: this compound in World War I
| Aspect | Details |
|---|---|
| First Use | July 12, 1917, by Germany at the Third Battle of Ypres. wikipedia.orgargonelectronics.com |
| Nicknames | Yellow Cross (German), Yperite (French), HS (Hun Stuff) (British). wikipedia.org |
| Method of Delivery | Primarily artillery shells. wikipedia.org |
| Primary Effect | Vesicant (blistering agent), causing severe burns to skin, eyes, and respiratory tract. kumc.edu |
| Strategic Purpose | To incapacitate, demoralize, and contaminate the battlefield. wikipedia.orgkumc.edu |
| Casualties | Contributed to 1.3 million chemical weapon casualties, with a 2-3% mortality rate among those exposed to this compound. britannica.comsciencehistory.org |
Interwar Period Developments and Stockpiling
The widespread and horrific use of chemical weapons, including this compound, during World War I prompted international efforts to prohibit their use. The most significant of these was the Geneva Protocol of 1925, which banned the use of "asphyxiating, poisonous or other gases, and of all analogous liquids, materials or devices" in warfare. britannica.comwikipedia.org However, the protocol did not prohibit the development, production, or stockpiling of these weapons. britannica.com Many signatory nations, including major powers like the United Kingdom and France, reserved the right to use chemical weapons in retaliation, effectively turning the treaty into a no-first-use agreement. britannica.com
Despite the protocol, the interwar period was characterized by a continued, and often clandestine, interest in chemical weapons. Several nations initiated or expanded their chemical warfare programs, viewing these weapons as a potential deterrent or a decisive tool in future conflicts. wikipedia.orghealthandenvironment.org For example, a chemical arms race developed in China during the Warlord Era, with various factions attempting to produce or acquire agents like chlorine, phosgene, and this compound. wikipedia.org The Soviet Union and Germany also engaged in collaborative research on poison gas in the 1920s. wikipedia.org These developments ensured that large stockpiles of this compound and other chemical agents were maintained by many countries in the lead-up to World War II. cdc.gov
Role in Subsequent Conflicts: Case Studies and Consequences
Despite the Geneva Protocol, this compound was used in several conflicts following World War I, often in colonial wars or conflicts where one side had a significant technological advantage and did not fear retaliation in kind.
Second Italo-Ethiopian War (1935-1936): Fascist Italy, under Benito Mussolini, made extensive use of this compound during its invasion of Ethiopia. wikipedia.org Italian forces, facing stiff resistance, resorted to aerial bombardment with this compound bombs and sprays to break the morale of Ethiopian soldiers and terrorize the civilian population. davidpublisher.comthecollector.com The agent was particularly effective against the lightly clothed Ethiopian soldiers, many of whom were barefoot or wore sandals. sipri.org Italy deployed hundreds of tons of this compound, contaminating vast areas of land and water sources. davidpublisher.comthecollector.com This use of chemical weapons was a clear violation of the Geneva Protocol, which Italy had ratified, and it drew international condemnation, though it did not lead to significant intervention from the League of Nations. thecollector.com
Japanese Invasion of China (1937-1945): The Imperial Japanese Army also used chemical weapons, including this compound, extensively during its war with China. tandfonline.comunits.it Japan began with tear gas and vomiting agents before escalating to the use of blistering agents like this compound from 1939 onwards. tandfonline.com These attacks were used to dislodge Chinese troops from fortified positions and in campaigns against both military and civilian targets. units.it
Iran-Iraq War (1980-1988): One of the most significant and well-documented uses of this compound after World War I occurred during the Iran-Iraq War. nih.gov The Iraqi military, under Saddam Hussein, employed chemical weapons on a large scale against Iranian forces and, later, against its own Kurdish population. nih.govwikipedia.org Iraq used tons of sulfur mustard, as well as nerve agents like Tabun, delivered via aerial bombs, artillery shells, and rockets. wikipedia.org These attacks caused tens of thousands of casualties among Iranian soldiers and civilians. crisis-medicine.comnih.gov The international response was muted for years, with Iraq continuing its chemical attacks despite confirmation by United Nations specialist teams. wikipedia.orgwilsoncenter.org Iran also reportedly used chemical weapons on a limited scale in retaliation. cia.gov
Interactive Data Table: Post-WWI Use of this compound
| Conflict | Perpetrator | Year(s) | Details |
|---|---|---|---|
| Second Italo-Ethiopian War | Fascist Italy | 1935-1936 | Extensive aerial deployment of this compound against Ethiopian military and civilians. wikipedia.orgdavidpublisher.comthecollector.com |
| Second Sino-Japanese War | Imperial Japan | 1937-1945 | Used this compound and other agents against Chinese forces and civilians. tandfonline.comunits.it |
| Iran-Iraq War | Iraq | 1983-1988 | Large-scale use of this compound and nerve agents against Iranian troops and civilians, and later against its own Kurdish population. nih.govwikipedia.orgwikipedia.org |
Covert Research Programs and Ethical Considerations in Historical Contexts
During World War II, the Allied nations, fearing that Nazi Germany might initiate chemical warfare, engaged in extensive research and development programs for both defensive measures and retaliatory capabilities. nih.govdtic.mil This included the production of large quantities of this compound and other chemical agents. cdc.gov A significant and ethically fraught aspect of this research involved experiments on human subjects.
The United States government, through the Department of Defense, conducted this compound experiments on approximately 60,000 of its own military personnel. va.govresearchgate.net These tests were conducted in secret and ranged from "patch tests," where a drop of the agent was applied to the skin, to full-body exposures in gas chambers and field trials. va.gov The stated goal was to test the effectiveness of protective clothing and ointments. va.gov
These experiments had a disturbing racial dimension. Researchers, influenced by prevailing racial biases, specifically investigated how this compound affected different racial groups. researchgate.netnih.gov African American, Japanese American, and Puerto Rican soldiers were deliberately exposed to see if their skin reacted differently than that of white soldiers. cambridge.orgsmithsonianmag.com These race-based experiments were conducted on military bases and at universities, seeking to find an "ideal chemical soldier" who might be more resistant to attack. researchgate.netsmithsonianmag.com The soldiers were sworn to secrecy under threat of imprisonment, which prevented many from seeking medical care for their resulting injuries for decades. smithsonianmag.com The program was not declassified until 1993. smithsonianmag.com
The long-term health consequences of this compound exposure have been the subject of numerous studies on military personnel from various conflicts.
World War I Veterans: Follow-up studies on veterans exposed to this compound during World War I revealed a range of chronic health problems. nih.gov These studies, some conducted decades after the conflict, found a higher incidence of chronic respiratory diseases, including chronic bronchitis, emphysema, and asthma, among those who had been gassed. nih.gov Chronic conjunctivitis and corneal opacities were also common long-term effects on the eyes. nih.gov Furthermore, some research suggested an increased risk of developing certain cancers, particularly of the respiratory tract. researchgate.net
World War II Test Subjects: The American veterans who were subjects in the WWII this compound experiments have also been studied, though the secrecy surrounding the tests complicated long-term follow-up. va.govsmithsonianmag.com Many of these veterans suffered from chronic ailments for years without their exposure being officially acknowledged. smithsonianmag.com The Department of Veterans Affairs has since recognized a number of conditions as presumptively linked to this compound exposure for these veterans, including chronic respiratory diseases (like COPD and asthma), various cancers (laryngeal, lung, skin), and chronic eye conditions. va.gov
Iran-Iraq War Veterans: More recent studies on Iranian veterans exposed to Iraqi this compound attacks have confirmed and expanded upon the findings from earlier conflicts. researchgate.netbrieflands.com These studies have documented severe, long-term complications affecting the respiratory system, skin, and eyes. researchgate.net Delayed effects include pulmonary fibrosis, bronchiectasis, severe dry skin, and delayed keratitis. researchgate.net Research has also pointed to impacts on the immune system, including a reduction in natural killer cells, which could increase the risk of infections and malignancies. researchgate.net
Synthetic Pathways and Production Methodologies of Bis 2 Chloroethyl Sulfide
Overview of Historical Synthesis Routes (e.g., Levinstein Process)
Several methods for synthesizing mustard gas have been documented historically. Key among these are the Depretz, Meyer, Meyer-Clarke, and Levinstein processes.
The Depretz method involves the reaction of sulfur dichloride with ethylene (B1197577): SCl₂ + 2 C₂H₄ → (ClCH₂CH₂)₂S wikipedia.org
The Meyer method , published in 1886, offered a way to produce a purer form of the compound. wikipedia.orgencyclopedia.pub This process involves two main steps: the synthesis of thiodiglycol (B106055) from 2-chloroethanol (B45725) and potassium sulfide (B99878), followed by chlorination of the resulting thiodiglycol with phosphorus trichloride. wikipedia.orgencyclopedia.pub
3 (HOCH₂CH₂)₂S + 2 PCl₃ → 3 (ClCH₂CH₂)₂S + 2 P(OH)₃ wikipedia.orgencyclopedia.pub
A variation of this is the Meyer-Clarke method , which utilizes concentrated hydrochloric acid as the chlorinating agent instead of phosphorus trichloride. wikipedia.orgencyclopedia.pub The German army relied on this method during World War I due to the ready availability of 2-chloroethanol from their dye industry. wikipedia.org
(HOCH₂CH₂)₂S + 2 HCl → (ClCH₂CH₂)₂S + 2 H₂O wikipedia.orgencyclopedia.pub
The Levinstein process , developed for rapid, large-scale production, reacts ethylene with disulfur (B1233692) dichloride. wikipedia.orgwikipedia.org This method, while efficient, produces a less pure product known as H, containing 20-30% impurities. wikipedia.orgencyclopedia.pub This crude form of this compound is a black, tarry liquid with corrosive impurities. researchgate.net The United States formerly used this process, which yields a product containing 62-64% distilled mustard (HD). cdc.gov
8 S₂Cl₂ + 16 C₂H₄ → 8 (ClCH₂CH₂)₂S + S₈ encyclopedia.pub
Interactive Data Table: Historical Synthesis Routes of Bis(2-chloroethyl)sulfide
| Synthesis Route | Reactants | Key Intermediates/Products | Noteworthy Characteristics |
|---|---|---|---|
| Depretz Method | Sulfur dichloride, Ethylene | Bis(2-chloroethyl) sulfide | Direct reaction |
| Meyer Method | 2-Chloroethanol, Potassium sulfide, Phosphorus trichloride | Thiodiglycol | Produces a purer product |
| Meyer-Clarke Method | Thiodiglycol, Concentrated hydrochloric acid | Bis(2-chloroethyl) sulfide | Utilized by Germany in WWI due to precursor availability |
| Levinstein Process | Ethylene, Disulfur dichloride | Bis(2-chloroethyl) sulfide, Sulfur | "Quick but dirty" process, resulting in an impure product (H) containing significant impurities. wikipedia.orgencyclopedia.pub |
Industrial Scale Production Methods and Chemical Intermediates
For industrial-scale production, particularly during wartime, processes that could be implemented rapidly and with available precursors were favored. During World War I, Germany utilized the Meyer-Clarke method, leveraging its established dye industry for the necessary 2-chloroethanol. wikipedia.orgbasf.com The United States and the United Kingdom employed the Levinstein process for large-scale manufacturing. opcw.org By 1918, U.S. production of this compound had reached 30 tons per day. aphapublications.org
A more recent industrial process involves the reaction of ethylene oxide with hydrogen sulfide to form bis-(2-hydroxyethyl)-thioether (thiodiglycol), which is then reacted with hydrochloric acid. cdc.gov This method yields a product with a higher purity of approximately 89% HD. cdc.gov
Thiodiglycol is a significant chemical intermediate in several synthesis routes and is also used commercially in various applications, including as a solvent for dyes. sipri.org Its conversion to this compound is a relatively simple chemical step. sipri.org
During World War I, chemical companies like BASF were major suppliers of intermediate products such as ethylene chlorohydrin and thiodiglycol for the production of this compound. basf.com
Interactive Data Table: Industrial Production of Bis(2-chloroethyl)sulfide
| Production Method | Key Reactants | Key Intermediates | Purity of Final Product |
|---|---|---|---|
| Meyer-Clarke Process | Thiodiglycol, Hydrochloric acid | Thiodiglycol | High purity |
| Levinstein Process | Ethylene, Sulfur monochloride | None directly mentioned | 62-64% HD cdc.gov |
| Ethylene Oxide Process | Ethylene oxide, Hydrogen sulfide, Hydrochloric acid | Bis-(2-hydroxyethyl)-thioether (Thiodiglycol) | ~89% HD cdc.gov |
Advanced Synthetic Approaches for Analogues and Derivatives
Research has also extended to the synthesis of analogues and derivatives of this compound. These compounds often share the characteristic β-chloroethyl group and include nitrogen mustards, oxygen mustards, and sesquimustards. wikipedia.org Nitrogen mustards, for example, are a class of DNA alkylating agents that have been developed into therapeutic compounds for cancer treatment. taylorandfrancis.com
The synthesis of nitrogen mustard derivatives can involve reacting a precursor compound with chloroacetic acid in the presence of a reducing agent. google.com Another approach involves utilizing nicotinic acid as a carrier for the alkylating substituent to create a nitrogen mustard agent designed to penetrate the blood-brain barrier. tandfonline.com
Analogues are also synthesized for research purposes, such as studying reaction kinetics and developing decontamination methods. mdpi.com For instance, 2-chloroethyl ethyl sulfide (CEES) is a commonly used monofunctional analogue of sulfur mustard in research. mdpi.comchemrxiv.org The synthesis of these analogues can be tailored to investigate specific chemical properties and interactions.
Impurity Profiling and Retrospective Source Attribution Analysis
The impurities in a sample of this compound can provide a "chemical fingerprint" that offers clues about its production method, and potentially its origin. zdnet.comdiva-portal.org This is a key aspect of chemical forensics.
The specific synthetic route used to produce this compound leaves behind a unique profile of by-products, unreacted starting materials, and other impurities. zdnet.comdiva-portal.org For example, the Levinstein process yields a product with significant impurities, including elemental sulfur and various polysulfides, which contribute to its tarry appearance. researchgate.net In contrast, methods involving the chlorination of thiodiglycol can result in different sets of impurities depending on the chlorinating agent used. osti.gov
Chlorination with PCl₃ can leave behind phosphorus-containing byproducts. osti.gov
Chlorination with SOCl₂ may result in impurities like ethylene sulfite (B76179) and diethyl sulfite. osti.gov
By analyzing the relative distribution of these impurities, it is possible to retrospectively determine the production method. diva-portal.org This process, known as route sourcing, relies on identifying chemical attribution signatures (CAS) that are unique to a particular synthesis pathway. opcw.org
A variety of analytical techniques are employed to characterize the precursors and by-products in a this compound sample. Gas chromatography-mass spectrometry (GC-MS) is a primary and widely used method for the separation and analysis of this compound and its related compounds. dtic.milcdc.gov
Other valuable techniques include:
Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC-TOFMS) , which provides enhanced separation and identification of a wide range of compounds, even at trace levels. rsc.orgrsc.org
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly useful for analyzing less volatile compounds and degradation products, such as thiodiglycol, in various matrices. dtic.mil
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been used for the real-time detection and quantification of chemical warfare agent precursors and surrogates. acs.org
These advanced analytical methods, often combined with chemometric data analysis, allow for the detailed profiling of impurities and the confident attribution of a sample to a specific synthetic route. diva-portal.orgrsc.orgrsc.org
Molecular and Cellular Mechanisms of Sulfur Mustard Action
Interactions with Biological Macromolecules
The high reactivity of sulfur mustard is attributed to its ability to form a cyclic sulfonium (B1226848) ion intermediate in aqueous environments. core.ac.uk This highly electrophilic cation readily reacts with nucleophilic sites on essential cellular components, including DNA, proteins, and lipids. shahed.ac.ircambridge.org
DNA Alkylation and Adduct Formation (e.g., N7-Guanine Adducts)
The critical target for sulfur mustard's genotoxic effects is DNA. aacrjournals.org The agent's electrophilic nature allows it to form covalent bonds with nucleophilic sites on DNA bases. shahed.ac.ir The N7 position of guanine (B1146940) is the most frequent site of alkylation, accounting for a significant portion of the DNA damage. core.ac.ukportlandpress.com Other sites, such as the N3 position of adenine (B156593) and the O6 position of guanine, can also be alkylated, but to a lesser extent. shahed.ac.ir
This initial reaction results in the formation of monofunctional adducts, where a single base is modified. shahed.ac.ir One of the primary adducts identified is 7-(2-hydroxyethylthioethyl)guanine (N7-HETE-G). core.ac.ukiarc.fr Because sulfur mustard is a bifunctional agent, its second chloroethyl arm can react with another nucleophilic site, leading to more complex and damaging lesions. nih.gov
The formation of these DNA adducts distorts the DNA helix, interfering with critical cellular processes like DNA replication and transcription. shahed.ac.ir This disruption can lead to mutations, chromosomal aberrations, and genomic instability. shahed.ac.irresearchgate.net
| Type of DNA Adduct | Description | Primary Nucleophilic Target |
| Monofunctional Adducts | A single DNA base is alkylated by one arm of the sulfur mustard molecule. | N7 position of Guanine, N3 position of Adenine shahed.ac.iraacrjournals.org |
| Bifunctional Adducts (Cross-links) | Both arms of the sulfur mustard molecule react with DNA bases. | Can be on the same strand (intrastrand) or opposite strands (interstrand). shahed.ac.ir |
Protein and Lipid Modification by Alkylation
Sulfur mustard is not limited to reacting with DNA; it also readily alkylates proteins and lipids. researchgate.netnih.gov Within proteins, it primarily targets nucleophilic amino acid residues such as cysteine, histidine, and lysine. shahed.ac.ir The covalent modification of these residues can alter the protein's three-dimensional structure, leading to impaired function or complete inactivation. shahed.ac.ir This can disrupt a wide array of cellular functions, including enzymatic activity, signal transduction, and cytoskeletal integrity. shahed.ac.irmdpi.com For instance, alkylation of cytoskeletal proteins can interfere with cell morphology and homeostasis. mdpi.com
In addition to direct alkylation, sulfur mustard can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). cambridge.org These ROS can then cause secondary damage to lipids through a process called lipid peroxidation. mdpi.com This process can compromise the integrity of cellular membranes, affecting their fluidity and permeability, and further contributing to cellular dysfunction. cambridge.orgmdpi.com
Cross-linking Reactions within Cellular Components
A key feature of the bifunctional nature of sulfur mustard is its ability to cause cross-linking reactions. cambridge.org After forming an initial monofunctional adduct with DNA, the second reactive arm can form a covalent bond with a nearby nucleophile. iarc.fr
This can result in two types of DNA cross-links:
Intrastrand cross-links: The second bond is formed with a base on the same DNA strand. shahed.ac.ir
Interstrand cross-links (ICLs): The second bond is formed with a base on the opposite DNA strand. shahed.ac.iriarc.fr ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is essential for both DNA replication and transcription. mdpi.com
Furthermore, sulfur mustard can induce DNA-protein cross-links, where the agent forms a covalent bridge between DNA and a protein, such as a histone. shahed.ac.ir This type of lesion can severely disrupt chromatin structure and interfere with gene expression and DNA repair processes. shahed.ac.ir
Cellular Responses to Alkylating Stress
Cells possess sophisticated mechanisms to detect and respond to the damage caused by alkylating agents like sulfur mustard. These responses are aimed at repairing the damage and maintaining genomic integrity, but when the damage is overwhelming, they can trigger programmed cell death. researchgate.net
Induction of DNA Damage Response Pathways
The presence of DNA adducts and strand breaks caused by sulfur mustard activates a complex signaling network known as the DNA Damage Response (DDR). researchgate.netnih.gov Key sensor proteins in this pathway, such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), recognize the DNA lesions. nih.gov
Upon activation, these kinases phosphorylate a cascade of downstream effector proteins that orchestrate the cellular response. nih.gov This includes:
Cell Cycle Arrest: The DDR can halt the cell cycle to provide time for DNA repair before the damage is propagated during replication. researchgate.net
Recruitment of Repair Proteins: Signaling through the DDR leads to the recruitment of DNA repair machinery to the sites of damage. researchgate.netnih.gov Proteins like H2AX and p53 are activated and localized to the lesions. nih.gov Different DNA repair pathways are mobilized depending on the type of lesion. For example, base excision repair (BER) and nucleotide excision repair (NER) are involved in repairing monoadducts, while homologous recombination (HR) and non-homologous end joining (NHEJ) are crucial for repairing double-strand breaks that can arise from processing cross-links. researchgate.net
| DDR Pathway Component | Function in Response to Mustard Gas |
| ATM/ATR Kinases | Act as primary sensors of DNA damage, initiating the signaling cascade. nih.gov |
| p53 | A key tumor suppressor protein that is activated to regulate cell cycle arrest and apoptosis. mdpi.comresearchgate.net |
| CHK1/CHK2 | Checkpoint kinases that are phosphorylated by ATM/ATR to enforce cell cycle arrest. researchgate.net |
| DNA Repair Pathways (BER, NER, HR, NHEJ) | Recruited to remove DNA adducts and repair strand breaks. researchgate.net |
Poly(ADP-ribose) Polymerase (PARP) Activation and NAD Depletion
A critical event following sulfur mustard-induced DNA damage is the activation of Poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.comd-nb.info PARP-1 is a nuclear enzyme that detects DNA strand breaks and plays a vital role in their repair. mdpi.com Upon activation, PARP-1 cleaves its substrate, nicotinamide (B372718) adenine dinucleotide (NAD+), to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. mdpi.comnih.gov This PARylation process helps to recruit other DNA repair factors to the site of damage. mdpi.com
However, extensive DNA damage caused by sulfur mustard leads to the hyperactivation of PARP-1. d-nb.inforesearchgate.net This results in a massive consumption and severe depletion of the cellular NAD+ pool. d-nb.infonih.gov NAD+ is an essential coenzyme for numerous metabolic processes, including glycolysis and cellular respiration, which are the primary pathways for ATP production. nih.govresearchgate.net
The depletion of NAD+ leads to a rapid fall in intracellular ATP levels. researchgate.netresearchgate.net This energy crisis can switch the mode of cell death from a controlled, programmed process (apoptosis) to a more chaotic and inflammatory one (necrosis), contributing significantly to the tissue damage observed after sulfur mustard exposure. mdpi.comresearchgate.net
Oxidative Stress Induction and Reactive Oxygen Species Generation
A crucial and immediate consequence of sulfur mustard exposure is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com Sulfur mustard and its analogs can generate ROS through several mechanisms. Direct chemical reactions with cellular components, such as thiol groups in proteins, can lead to the formation of superoxide (B77818) radicals. shahed.ac.irresearchgate.net Furthermore, the mitochondrial dysfunction caused by sulfur mustard is a major source of ROS production. shahed.ac.irresearchgate.netmdpi.com The resulting excess of ROS, including superoxide anion (O₂•−), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), leads to widespread damage of macromolecules. shahed.ac.ir This includes lipid peroxidation, which damages cell membranes, and oxidation of proteins and DNA, further exacerbating cellular injury. nih.govmdpi.com The depletion of endogenous antioxidants like glutathione (B108866) (GSH) further cripples the cell's defense against this oxidative onslaught. nih.govmdpi.comsums.ac.ir
Cell Cycle Arrest and Programmed Cell Death Pathways (Apoptosis, Necrosis)
The extensive DNA damage caused by sulfur mustard's alkylating activity triggers cellular responses aimed at preventing the propagation of mutations, primarily through cell cycle arrest and the initiation of programmed cell death. mdpi.comresearchgate.net Exposure to sulfur mustard and its analogs has been shown to cause a dose-dependent arrest of cells in the S and G2/M phases of the cell cycle. nih.govrutgers.edu This arrest is mediated by the activation of DNA damage signaling pathways involving proteins such as ATM, Chk2, and p53. mdpi.comnih.gov If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death pathways, principally apoptosis and necrosis. mdpi.comnih.gov The activation of caspases, key enzymes in the apoptotic cascade, has been observed following sulfur mustard exposure. scielo.br Both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) contribute to the tissue damage and inflammation characteristic of sulfur mustard injuries. sums.ac.ir
Tissue-Specific Molecular Pathogenesis
The debilitating effects of sulfur mustard manifest differently across various tissues, with the skin, respiratory tract, and eyes being the primary targets. The unique molecular and cellular responses in these tissues lead to their characteristic pathologies.
Epidermal-Dermal Junction Disruption and Vesiculation Mechanisms
The hallmark of sulfur mustard-induced skin injury is the formation of large, painful blisters, a process known as vesication. This is a direct result of the separation of the epidermis from the dermis at the epidermal-dermal junction. oup.com Sulfur mustard disrupts the intricate network of proteins that anchor basal keratinocytes to the underlying basement membrane. nih.gov Key molecules targeted include keratins K5/K14, α6β4 integrin, and laminin (B1169045) 5. spiedigitallibrary.org The disruption of these adhesion molecules leads to a loss of structural integrity. spiedigitallibrary.org Furthermore, an increase in the activity of matrix-degrading proteases, such as matrix metalloproteinases (MMPs), particularly MMP-9, is a significant factor in the breakdown of the basement membrane and subsequent blister formation. mdpi.comoup.comstjohns.edu The inflammatory response, characterized by the infiltration of neutrophils, further contributes to tissue damage and vesication. oup.com
Respiratory Tract Cellular Injury and Remodeling
Inhalation of sulfur mustard vapor causes severe injury to the respiratory tract, from the large airways down to the bronchioles. msdmanuals.comnih.gov The initial acute phase is marked by epithelial detachment, necrosis, and the formation of pseudomembranes composed of sloughed mucosa. msdmanuals.com This leads to airway obstruction. nih.govfrontiersin.org In the long term, chronic inflammation can lead to significant airway remodeling, including fibrosis, bronchiectasis (permanent widening of the airways), and bronchiolitis obliterans (narrowing of the small airways). nih.govatsjournals.org Key molecular mediators implicated in this remodeling process include transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF), which play pivotal roles in the development of fibrosis. nih.govatsjournals.orgnih.gov An imbalance between matrix metalloproteinases and their inhibitors (TIMPs) also contributes to the pathological remodeling of the airways. nih.gov
Ocular Tissue Responses and Pathological Changes
The eyes are exceptionally sensitive to sulfur mustard, with exposure leading to a range of acute and chronic pathologies collectively known as this compound keratopathy. nih.govplos.org The lipophilic nature of sulfur mustard allows for its rapid penetration into ocular tissues. nih.gov Acute effects include severe pain, corneal edema, and the formation of bullae. nih.gov The underlying mechanisms involve oxidative damage, inflammation, and cell death. nih.gov Chronic and delayed-onset complications can persist for years and include persistent corneal epithelial defects, neovascularization (the formation of new blood vessels), corneal opacification, and limbal stem cell deficiency. nih.govplos.orgnih.gov Histopathological findings in delayed this compound keratopathy include extensive corneal scarring and fibrosis of Bowman's layer, often without significant inflammation or vascularization in the later stages. iranpath.org The damage is initiated by the direct alkylating properties of the agent and the subsequent release of proteases and chemical mediators from damaged cells. iranpath.org Studies have also implicated ferroptosis, an iron-dependent form of cell death, in the loss of corneal stromal cells following sulfur mustard exposure. arvojournals.org
Interactive Data Table: Key Molecular and Cellular Effects of Sulfur Mustard
| Mechanism | Key Molecular Players/Events | Affected Tissues | Primary Consequence | References |
| Mitochondrial Dysfunction | Inhibition of OXPHOS complexes, mtDNA damage, Decreased ATP production | All target tissues | Cellular energy crisis, Increased ROS production | mdpi.com, nih.gov, scielo.br |
| Oxidative Stress | Increased ROS (O₂•−, •OH, H₂O₂), Glutathione (GSH) depletion | All target tissues | Macromolecule damage (lipids, proteins, DNA) | mdpi.com, nih.gov, shahed.ac.ir |
| Cell Cycle Arrest | Activation of ATM, Chk2, p53 | All target tissues | Halting of cell proliferation | mdpi.com, nih.gov, rutgers.edu |
| Programmed Cell Death | Caspase activation, Apoptosis, Necrosis | All target tissues | Tissue damage and inflammation | scielo.br, sums.ac.ir, nih.gov |
| Vesiculation | Disruption of K5/K14, α6β4 integrin, laminin 5; Increased MMP-9 | Skin | Blister formation at epidermal-dermal junction | oup.com, spiedigitallibrary.org, stjohns.edu |
| Airway Remodeling | Increased TGF-β, PDGF; Imbalance of MMPs/TIMPs | Respiratory Tract | Fibrosis, Bronchiectasis, Bronchiolitis Obliterans | nih.gov, nih.gov, atsjournals.org |
| Ocular Injury (Keratopathy) | Oxidative damage, Inflammation, Ferroptosis, Corneal scarring | Eyes | Corneal defects, Neovascularization, Opacification | nih.gov, plos.org, arvojournals.org, iranpath.org |
Effects on Hematopoietic System Cellularity
Sulfur mustard (SM) is particularly toxic to tissues with rapidly proliferating cells, such as the hematopoietic system, which includes bone marrow and lymphoid cells. researchgate.netnih.govsums.ac.ir Exposure leads to a dose-dependent toxic effect on the hematopoietic system, which can result in aplastic or ineffective blood cell production. researchgate.netnih.gov
Systemic exposure to sulfur mustard damages bone marrow and lymphatic tissue, leading to a reduction in critical immune cell populations. oup.comnih.gov The primary effects include bone marrow suppression, characterized by hypocellular marrow, atrophy of all cellular elements, and fat replacement. researchgate.netnih.govsums.ac.ir This damage impairs the bone marrow's ability to produce blood cells, a condition known as myelosuppression. nih.gov Studies on victims have shown that high-dose exposure has a direct toxic effect on hematological cells and bone marrow. nih.gov
The chronological effects on circulating blood cells typically begin with leukocytosis (an increase in white blood cells) within the first few days post-exposure. researchgate.netsums.ac.ir This is followed by a sharp drop in white blood cell counts, a condition called leukopenia, which usually starts around the third or fourth day and reaches its lowest point by the ninth day. researchgate.netnih.govsums.ac.ir This leukopenia primarily involves lymphopenia (a reduction in lymphocytes) followed by a delayed onset of neutropenia (a reduction in neutrophils). oup.comnih.govdtic.mil B-lymphocytes appear to be more affected than T-lymphocytes. oup.comnih.govnih.gov The reduction in white blood cells is often accompanied by thrombocytopenia (a decrease in platelets) and anemia (a decrease in red blood cells). nih.govnih.gov
At the stem cell level, sulfur mustard is highly toxic. Proliferating cells, such as hematopoietic stem cells, exhibit increased sensitivity to the DNA damage induced by the compound. exlibrisgroup.comnih.gov Exposure results in a significant loss of both hematopoietic and mesenchymal stem cell populations in the bone marrow. oup.comnih.gov
| Parameter | Effect of Sulfur Mustard Exposure | Key Findings and Citations |
|---|---|---|
| Bone Marrow | Suppression, hypocellularity, atrophy, fat replacement | Characterized by a severe decrease in cellularity and damage to all cell-producing elements. researchgate.netnih.govsums.ac.ir |
| White Blood Cells (WBCs) | Initial leukocytosis, followed by severe leukopenia | WBC counts drop sharply after the first few days, reaching a minimum around day nine. researchgate.netsums.ac.irnih.gov |
| Lymphocytes | Early and marked lymphopenia | B-cells are more predominantly affected than T-cells. oup.comnih.govnih.gov |
| Neutrophils | Delayed-onset neutropenia | A significant reduction in neutrophils contributes to leukopenia. oup.comnih.govdtic.mil |
| Platelets | Thrombocytopenia | A decrease in platelet count is observed, typically between 4 to 11 days post-exposure depending on severity. nih.govnih.gov |
| Stem Cells | Loss of hematopoietic and mesenchymal stem cells | Proliferating stem cells are highly sensitive to SM-induced DNA damage. oup.comnih.govexlibrisgroup.com |
Impact on Reproductive System at the Cellular Level (e.g., Spermatogenesis)
The male reproductive system is highly susceptible to the toxic effects of sulfur mustard. nih.gov The compound causes a wide range of damage, including testicular atrophy and significant impairment of spermatogenesis (the process of sperm production). nih.govresearchgate.netnih.gov These effects can lead to long-term infertility. tums.ac.irircmj.com
At the cellular level, spermatogenesis is a primary target of injury following sulfur mustard exposure. researchgate.nettums.ac.ir Testicular biopsies from exposed individuals reveal selective atrophy of the germinal epithelium, which contains the cells that develop into sperm. nih.govresearchgate.net While Sertoli and Leydig cells can appear intact or normal, the process of sperm cell development is often completely or partially arrested. tums.ac.irnih.govresearchgate.net Studies in animal models have also shown degenerative changes in testicular structure, including the presence of necrotic spermatocytes. researchgate.net
This damage to spermatogenesis manifests as poor sperm quality and quantity. nih.govnih.gov Clinical studies of exposed individuals have documented high rates of azoospermia (the complete absence of sperm in semen) and severe oligospermia (a very low sperm count). tums.ac.irnih.govresearchgate.net One study reported azoospermia in 42.5% and severe oligospermia in 57.5% of patients presenting with infertility after exposure. nih.govresearchgate.net Other frequently observed abnormalities include reduced sperm motility and abnormal sperm morphology. nih.govtums.ac.ir
The underlying mechanisms for this reproductive toxicity are multifactorial. researchgate.net As a potent alkylating agent, sulfur mustard damages DNA within testicular cells. tums.ac.irresearchgate.net Furthermore, it induces significant oxidative stress through the generation of reactive oxygen species (ROS) in the testes. researchgate.nettums.ac.ir This oxidative stress can damage sperm DNA, lead to lipid peroxidation of sperm membranes, and ultimately trigger apoptosis (programmed cell death) of germ cells, contributing to reduced sperm quality and fertility issues. nih.govnih.gov
| Semen Parameter | Effect of Sulfur Mustard Exposure | Reported Findings and Citations |
|---|---|---|
| Sperm Count | Severe oligospermia or azoospermia | Studies found 57.5% of patients had severe oligospermia and 42.5% had azoospermia. tums.ac.irnih.gov |
| Sperm Motility | Reduced motility | A frequently detected abnormality in semen analysis of exposed individuals. nih.govtums.ac.ir |
| Sperm Morphology | Abnormal shapes | Abnormal sperm morphology was observed in 53.8% of patients in one study. nih.gov |
| Semen Viscosity | Abnormal | Reported as a common semen-associated abnormality. nih.govtums.ac.ir |
Immunological Pathways in Sulfur Mustard Exposure
Inflammatory Cascade Initiation and Perpetuation
Exposure to sulfur mustard initiates a complex and sustained inflammatory cascade. shahed.ac.irshahed.ac.ir The compound's potent alkylating properties and its ability to induce oxidative stress are central to triggering this response. shahed.ac.iroup.com Sulfur mustard reacts with cellular macromolecules like DNA and proteins, causing cellular damage and dysfunction that activates inflammatory signaling. shahed.ac.irshahed.ac.irresearchgate.net
A key mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress. shahed.ac.irshahed.ac.ir ROS can act as signaling molecules that modulate inflammatory pathways. shahed.ac.ir This process triggers the activation of critical pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). shahed.ac.iroup.com Activation of these factors upregulates the expression of numerous pro-inflammatory genes, leading to the production of cytokines, chemokines, and other inflammatory mediators. shahed.ac.irshahed.ac.ir
This initial release of mediators from injured tissues and resident immune cells promotes vasodilation and increases vascular permeability. shahed.ac.ir This allows for the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury. shahed.ac.irnih.gov These recruited cells, in turn, release more inflammatory mediators, perpetuating the inflammatory cycle. shahed.ac.irnih.gov This sustained inflammation amplifies tissue damage and contributes significantly to both the acute symptoms and chronic complications of sulfur mustard exposure. shahed.ac.irshahed.ac.ir
Role of Specific Immune Cells (e.g., Mast Cells) in Tissue Damage
Specific immune cells play a crucial role in the tissue damage caused by sulfur mustard. While neutrophils and macrophages are known to infiltrate affected tissues and contribute to the inflammatory environment, mast cells have been identified as important players in the pathological process. nih.govmsu.eduminsky.ai
Mast cells are resident immune cells in tissues like the skin and the mucosal surfaces of the lungs, which are primary targets for sulfur mustard. cambridge.orgnih.gov Evidence suggests that these cells are activated upon exposure and contribute to the inflammatory response and subsequent tissue injury. msu.eduminsky.ai Studies have shown that sulfur mustard exposure leads to a reduction in the number of granulated mast cells in the skin, which is indicative of degranulation—the process where mast cells release potent inflammatory mediators. cambridge.orgdtic.mil These mediators include histamine, which can cause vasodilation and increased vascular permeability, contributing to the initial stages of inflammation. cambridge.orgdtic.mil
Although some research indicates nitrogen mustard (an analog) may not cause direct degranulation, it does lead to the upregulation of other inflammatory mediators by mast cells, such as prostaglandin (B15479496) D2 and interleukin-6 (IL-6). nih.gov This suggests that mast cells, through various activation pathways, play a prominent role in the lung and skin injury induced by mustard agents and may be involved in both acute and long-term health effects. msu.edunih.gov
Modulation of Cytokine and Chemokine Expression
Sulfur mustard exposure profoundly alters the expression of a wide array of cytokines and chemokines, which orchestrate the recruitment and activation of immune cells and drive the inflammatory response. oup.comnih.gov
Studies in animal models have documented a rapid and significant increase in the expression of key pro-inflammatory cytokines. oup.com Within hours to days of exposure, the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are elevated in affected tissues. oup.comnih.gov For instance, research on mouse skin showed a 2 to 15-fold increase in these cytokines that persisted for up to seven days. nih.govnih.gov
Even more dramatic are the increases in chemokines, which are responsible for recruiting specific types of immune cells. nih.gov Expression of chemokines that attract and activate macrophages and neutrophils can increase by 20 to 1000-fold. nih.govnih.gov Notable examples include:
Growth-regulated oncogene α (GROα/CXCL1): A potent neutrophil chemoattractant. nih.gov
Monocyte chemoattractant protein 1 (MCP-1/CCL2): Recruits monocytes, which differentiate into macrophages. nih.gov
Granulocyte-colony stimulating factor (G-CSF/CSF3): Stimulates the bone marrow to produce granulocytes, including neutrophils. nih.gov
Macrophage inflammatory protein 1α (MIP1α/CCL3): Attracts macrophages and other immune cells. nih.gov
IFN-γ-inducible protein 10 (IP10/CXCL10): A chemoattractant for T-cells, monocytes, and other cells. nih.gov
The specific pattern of cytokine and chemokine expression changes over time following exposure and is directly correlated with the infiltration of inflammatory cells, confirming their central role in the pathogenesis of sulfur mustard-induced tissue damage. oup.comnih.govnih.gov
| Mediator | Type | Modulation by Sulfur Mustard | Role in Pathology |
|---|---|---|---|
| TNF-α | Pro-inflammatory Cytokine | Upregulated | Key driver of inflammation and cell death. oup.comnih.gov |
| IL-1β | Pro-inflammatory Cytokine | Upregulated | Promotes inflammation and immune cell activation. oup.comnih.gov |
| IL-6 | Pro-inflammatory Cytokine | Upregulated | Involved in acute and chronic inflammation. oup.comnih.govnih.gov |
| CXCL1 (GROα) | Chemokine | Markedly Upregulated | Recruits neutrophils to the site of injury. nih.gov |
| CCL2 (MCP-1) | Chemokine | Markedly Upregulated | Recruits monocytes/macrophages. oup.comnih.gov |
| CCL3 (MIP1α) | Chemokine | Markedly Upregulated | Recruits macrophages and other leukocytes. nih.gov |
Analytical Chemistry and Detection Strategies for Sulfur Mustard and Its Degradation Products
Advanced Spectroscopic and Chromatographic Techniques
Laboratory-based analysis provides the gold standard for the unambiguous identification and quantification of sulfur mustard and its biomarkers. These methods are characterized by high sensitivity and selectivity, leveraging the separation power of chromatography coupled with the definitive identification capabilities of mass spectrometry and spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like sulfur mustard. cdc.gov It is a well-established and widely used method for detecting the agent in both environmental and biological samples. cdc.gov For biological monitoring, analysis often targets the hydrolysis product, thiodiglycol (B106055) (TDG), in urine or blood. One procedure involves converting TDG back to sulfur mustard through heating with concentrated hydrochloric acid, which can then be analyzed by GC-MS. cdc.gov To enhance volatility and improve chromatographic performance for certain metabolites, derivatization is a common strategy. For instance, thiodiglycol can be derivatized with heptafluorobutyric anhydride (B1165640) or pentafluorobenzoyl chloride for sensitive detection. cdc.govresearchgate.net
GC-MS and its more advanced tandem mass spectrometry configuration (GC-MS/MS) are used for the verification of exposure through various biomarkers. gulhanemedj.org One highly sensitive method involves the acid-mediated cleavage of sulfur mustard adducts from plasma proteins, converting them back to free sulfur mustard for analysis. nih.gov This technique can achieve detection limits in the picogram-per-milliliter range. nih.gov Another key biomarker is 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE), a metabolite from the glutathione (B108866) pathway, which can be detected in urine using GC-MS/MS, providing an unequivocal confirmation of exposure. gulhanemedj.org The limit of detection for SBMTE using this method has been reported as 1 ng/mL. gulhanemedj.org
Comprehensive nontargeted screening using GC coupled with high-resolution mass spectrometry (GC-HRMS) can differentiate sulfur mustard samples produced by different synthetic routes by analyzing their unique chemical attribution signatures. acs.orgnih.gov
Table 1: Selected GC-MS Methods for Sulfur Mustard and Metabolite Detection
| Analyte | Matrix | Method | Key Feature | Detection Limit | Citation |
|---|---|---|---|---|---|
| Sulfur Mustard (HD) | Plasma | GC-MS/MS | Cleavage from protein adducts | pg/mL range | nih.gov |
| Thiodiglycol (TDG) | Blood Proteins | GC-MS | Derivatization with pentafluorobenzoyl chloride | ~2.0 pg/mg protein (from 25 nM HD exposure) | researchgate.net |
| SBMTE | Urine | GC-MS/MS | Detection of β-lyase metabolite | 1 ng/mL | gulhanemedj.org |
| Sulfur Mustard (HD) | Food | GC-MS | Solid-phase extraction | 1 ng/mL | dtic.mil |
| Chemical Signatures | Pure Agent | GC-HRMS | Nontargeted screening for route determination | N/A | acs.orgnih.gov |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Species
For non-volatile degradation products and metabolites of sulfur mustard, liquid chromatography (LC) coupled with mass spectrometry is the method of choice. LC-HRMS, in particular, offers high accuracy and resolving power, making it invaluable for screening and quantifying these compounds in complex matrices like urine and plant tissues without the need for derivatization. cdc.govresearchgate.netosti.gov This technique is instrumental in identifying biomarkers of exposure, such as the N1- and N3-hydroxyethylthioethyl (HETE)-histidine adducts, which can be detected in digested plant material after exposure. rsc.org
A standard method for analyzing sulfur mustard metabolites in urine involves solid-phase extraction (SPE) to isolate and concentrate analytes like SBMTE, followed by analysis using LC-HRMS. osti.gov LC-MS/MS is also a primary tool for studying the in-vitro metabolism of sulfur mustard, where it is used to screen for metabolites formed through oxidation and glutathione conjugation pathways. helsinki.fi The high sensitivity of modern LC-MS techniques allows for the detection of protein adducts even after very low-level liquid exposures to sulfur mustard. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of sulfur mustard. ntis.govdtic.mil It can be used to investigate the agent's dissolution and solvolysis (hydrolysis) in aqueous solutions, such as deuterium (B1214612) oxide (D₂O). nih.gov Proton (¹H) NMR studies have determined the half-life of sulfur mustard in D₂O to be approximately 7.0 minutes at 22°C. nih.gov The presence of chloride ions significantly retards this hydrolysis rate. nih.gov NMR is also employed to confirm the identity of the agent after extraction from a solution. nih.gov Furthermore, NMR serves as a primary method for determining the purity of sulfur mustard feedstock samples and for studying its stability in various solvents. ntis.govdtic.miltandfonline.com
UV-Visible and Fluorescence Spectroscopy for Detection
UV-Visible and fluorescence spectroscopy form the basis of many detection systems, particularly those involving chemosensors. acs.orgrsc.org These methods rely on a change in the absorbance or fluorescence properties of a specially designed molecule upon reaction with sulfur mustard or its simulants. rsc.orgresearchgate.net For example, a reaction between a sensor molecule and the agent can lead to a distinct color change, which is quantified using a UV-Vis spectrophotometer, or the "turn-on" of a fluorescent signal. acs.orgutexas.edu These spectroscopic changes provide a direct and often rapid indication of the agent's presence. figshare.com Detection limits using these methods can be very low, with some fluorescent sensors reaching micromolar (µM) or even nanomolar (nM) sensitivity. rsc.orgresearchgate.net
Development of Field-Deployable Detection Systems
A critical area of research is the development of simple, rapid, and portable detection systems for on-site analysis, moving beyond the confines of the laboratory. These systems are essential for first responders and for real-time environmental monitoring.
Chromogenic and Fluorogenic Chemosensors
Chromogenic (color-changing) and fluorogenic (fluorescence-emitting) chemosensors represent a major advancement in the field-deployable detection of sulfur mustard. rsc.orgcardiff.ac.uk These sensors are designed molecules that undergo a specific chemical reaction with sulfur mustard, leading to a visually or spectroscopically observable signal. utexas.edursc.orgscilit.com
One common strategy involves the alkylation of a nucleophilic site on the sensor molecule by sulfur mustard. rsc.org For instance, sensors incorporating a thioamide group into a rhodamine or xanthene-9-thione (B87157) structure show a selective "turn-on" fluorescence response upon S-alkylation by the agent. rsc.orgcardiff.ac.uk Another approach uses a displacement assay, where the reaction of sulfur mustard with a dithiol compound creates a product that interacts with a dye, causing a color change. utexas.eduresearchgate.net
These sensors offer high selectivity for sulfur mustard over other potentially interfering compounds like nerve agent mimics. utexas.edufigshare.com Many have been integrated into portable kits for the rapid detection of the agent in liquid, soil, and gas phases. utexas.edufigshare.comnih.gov
Table 2: Examples of Chemosensors for Sulfur Mustard Detection
| Sensor Type | Mechanism | Signal | Detection Limit | Phase | Citation |
|---|---|---|---|---|---|
| Rhodamine-thioamide based | S-alkylation | Turn-on fluorescence | 4.75 µM | Solution | rsc.org |
| Dithiol / Squaraine Dye | Displacement Assay | Chromogenic & Fluorogenic | < 50 µM | Solution, Surface, Gas | utexas.edursc.org |
| 3,6-bis(dimethylamino)-9(10H)-acridine thione | S-alkylation | Chromogenic & Fluorogenic | 0.005 mg/mL (Fluorescence) | Solution, Soil, Air | figshare.comnih.gov |
| 4-(p-nitrobenzyl)pyridine (NBP) derivative | Nucleophilic Substitution | Colorimetric | 10 ppm (Naked eye) | Solution | acs.org |
| DPTX | S-alkylation | Turn-on fluorescence, Colorimetric | 1.2 µM (Solution), 0.5 ppm (Gas) | Solution, Gas | rsc.org |
Chemical Compounds Mentioned
Portable Analytical Instrumentation
The rapid, on-site detection of sulfur mustard is critical for immediate response and mitigation in the event of its release. A variety of portable analytical instruments have been developed to meet this need, each employing different technologies with distinct advantages and limitations. rsc.org These devices are essential for field analysis, minimizing issues of sample stability and contamination that can occur during transport to a laboratory. mdpi.com
Common technologies utilized in portable detectors include ion mobility spectrometry (IMS), flame photometry, photoionization, and Raman spectrometry. rsc.org Hand-held and mobile devices such as the M8A1 chemical agent automatic alarm and the JUNO hand-held chemical agent detector are examples of such field-deployable systems. rsc.org While effective, some of these instruments can be challenged by laborious sample processing and operational complexity. rsc.org
Gas chromatography-mass spectrometry (GC-MS) is a highly reliable technique for the identification of chemical warfare agents, and portable GC-MS systems, like the Hapsite ER, have been developed for field use. mdpi.comnih.gov These systems can detect sulfur mustard vapor at low concentrations, often within minutes. nih.gov For instance, the Hapsite ER, which includes a Tri-Bed concentrator, can confirm the presence of sulfur mustard at levels as low as 4.8 μg/m³. nih.gov Acoustic wave sensors, such as those based on quartz crystal microbalance (QCM) technology, also show promise for the detection of blister agents and their simulants. mdpi.comrsc.org
Fluorescent and colorimetric sensors are an area of active research, offering the potential for highly sensitive, selective, and low-cost detection. rsc.orgresearchgate.net These sensors can be incorporated into test strips for rapid, visual identification of sulfur mustard in gas or liquid phases. rsc.org Some fluorescent probes have demonstrated detection limits in the nanomolar range for sulfur mustard in solution. rsc.org
Below is a table summarizing various portable analytical technologies for sulfur mustard detection:
Portable Analytical Instrumentation for Sulfur Mustard Detection| Technology | Principle | Examples of Instruments/Sensors | Key Features |
|---|---|---|---|
| Ion Mobility Spectrometry (IMS) | Separates ions based on their mobility in a carrier gas under an electric field. rsc.orgmdpi.com | M8A1 chemical agent automatic alarm rsc.org | Rapid response, good sensitivity, commonly used in military and first responder devices. rsc.orgmdpi.com |
| Flame Photometry (FP) | Measures the intensity of light emitted when a compound is introduced into a flame. rsc.orgmdpi.com | Used in various portable detectors. | Sensitive to sulfur-containing compounds. mdpi.com |
| Photoionization Detection (PID) | Uses high-energy photons to ionize gas molecules, and the resulting current is measured. rsc.org | Hand-held PID detectors. | Sensitive to a broad range of volatile organic compounds. |
| Raman Spectrometry | Involves inelastic scattering of monochromatic light to identify molecular vibrations. rsc.org | Portable Raman spectrometers. rsc.org | Provides specific molecular fingerprinting, can analyze through containers. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates chemical mixtures and identifies components based on their mass-to-charge ratio. mdpi.comnih.gov | Hapsite ER system. nih.gov | High specificity and sensitivity, considered a gold standard for identification. mdpi.comcdc.gov |
| Acoustic Wave Sensors (e.g., QCM) | Measures changes in the resonant frequency of a piezoelectric crystal coated with a sensitive layer. mdpi.comrsc.org | Research-stage sensors. | Potential for high sensitivity and real-time monitoring. mdpi.com |
| Fluorescent/Colorimetric Sensors | A chemical reaction with the target analyte produces a change in fluorescence or color. rsc.orgresearchgate.net | Fluorescent probes and test strips. rsc.org | High sensitivity (nM levels), low cost, and user-friendly visual detection. rsc.orgresearchgate.net |
Forensic Analysis of Environmental and Biological Samples
Forensic analysis following a suspected sulfur mustard release is crucial for confirming the agent's use and identifying its origin. This involves the collection and analysis of various samples, which can be complicated by the agent's reactivity and degradation. nih.gov
Sulfur mustard degrades in the environment, particularly in the presence of water, to form more stable products. cdc.gov The primary and most common hydrolysis product is thiodiglycol (TDG). cdc.govcdc.gov Consequently, the detection of TDG in environmental or biological samples is a key indicator of sulfur mustard's presence or historical use. cdc.govrsc.org However, the presence of thiodiglycol alone is not definitive proof of sulfur mustard exposure, as it can be found in the urine of unexposed individuals. cdc.govcdc.gov
Analytical methods for identifying TDG often involve gas chromatography-mass spectrometry (GC-MS). cdc.gov To improve its chromatographic properties, the polar TDG molecule is often derivatized, for example, by silylation, before analysis. osti.gov The detection of TDG can be complicated by its degradation into other products, such as 2,2′-sulfonyldiglycol, when exposed to ambient conditions. rsc.org Other stable products, such as 1,4-oxathiane (B103149) and 1,4-dithiane, may also be formed and can serve as additional markers. osti.gov
In biological samples, such as urine, the detection of TDG and its sulfoxide (B87167) metabolite is a primary method for verifying exposure. cdc.govcdc.gov Immunochromatographic assays have also been developed for the rapid screening of thiodiglycol sulfoxide (TDGO) in environmental samples. nih.gov
Untargeted screening approaches aim to detect as many compounds as possible in a sample without prior assumptions about the specific chemicals present. acs.org This is particularly valuable for identifying unknown degradation products or impurities that can provide a "chemical attribution signature" (CAS). nih.gov Such signatures can help to determine the synthetic route used to produce the sulfur mustard, providing valuable forensic intelligence. nih.govacs.org
This methodology typically combines a broad sample extraction technique with a high-resolution analytical method, such as gas chromatography-high-resolution mass spectrometry (GC-HRMS). nih.govacs.org The large datasets generated are then analyzed using multivariate data analysis techniques to identify route-specific markers. nih.govacs.org For instance, a study using GC-HRMS detected over 2,700 compounds in crude sulfur mustard samples, a significant increase from the 103 compounds found with targeted GC-MS, allowing for more detailed signature profiles. nih.govacs.org Untargeted screening has proven effective in distinguishing between different manufacturing processes, even when analyzing samples from complex matrices like soil and textiles. nih.govacs.org
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is another powerful tool for untargeted screening, especially for the less volatile degradation products of chemical warfare agents. diva-portal.org
The effective extraction and isolation of sulfur mustard and its degradation products from complex environmental and biological matrices is a critical first step in their analysis. The choice of sample preparation method depends on the nature of the matrix and the target analytes.
For complex matrices like soil, textiles, and concrete, various extraction techniques are employed. nih.govosti.gov These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). nih.govacs.org For soil and crushed concrete, pressurized fluid extraction with a solvent like acetonitrile (B52724) can be used to rapidly extract analytes. osti.gov For nonpolar matrices like engine oil, a method involving SPE with a silica-based sorbent has been developed to separate the analytes from the matrix. acs.org
In a study involving soil and textile samples spiked with sulfur mustard, extraction was performed using ethyl acetate, followed by shaking and centrifugation. diva-portal.org Headspace SPME (HS-SPME) is another technique that simplifies sample preparation for GC-MS analysis by sampling the vapor above the sample, reducing the use of solvents and reagents. nih.gov
For biological samples, preparation often involves extraction with an organic solvent. cdc.gov In the case of urine analysis, the sample may be treated to convert thiodiglycol back to sulfur mustard for easier detection. cdc.gov In plant tissues, a novel approach involves digesting the plant material to analyze for protein adducts formed after exposure to sulfur mustard. rsc.org
The complexity of the sample matrix can significantly impact the analysis, potentially leading to matrix effects that interfere with the detection of target compounds. nih.gov Therefore, robust and validated sample preparation methods are essential for reliable forensic analysis. usgovcloudapi.net
Decontamination and Remediation Technologies for Sulfur Mustard Contamination
Principles of Chemical Decontamination
Chemical decontamination of sulfur mustard, a potent vesicant agent, relies on transforming the toxic chemical into less harmful substances through various chemical reactions. The primary approaches involve hydrolysis, oxidation, and nucleophilic substitution. Each method targets specific chemical vulnerabilities of the sulfur mustard molecule to achieve neutralization.
Hydrolytic Degradation Methodologies
Hydrolysis is a fundamental chemical process for the degradation of sulfur mustard. This reaction involves the interaction of sulfur mustard with water, leading to the substitution of its chloride groups with hydroxyl groups. The process is recognized as a two-step reaction. dtic.mil
The primary product of sulfur mustard hydrolysis is thiodiglycol (B106055), a significantly less toxic compound. dtic.milnih.gov Other hydrolysis degradation products can include bis(2-hydroxyethylthio)methane, 1,2-bis(2-hydroxyethylthio)ethane, 1,3-bis(2-hydroxyethylthio)propane, and 1,4-bis(2-hydroxyethylthio)butane. nih.gov The rate of hydrolysis is influenced by factors such as temperature and pH. For instance, the half-life of sulfur mustard in distilled water at 25°C is approximately 5 to 8.5 minutes, while in high-chloride waters like seawater, it can extend to 60 minutes. nrt.org
However, the low solubility of sulfur mustard in water can impede the hydrolysis process, as reactions primarily occur at the interface between the agent and water. dtic.milnrt.org Under certain conditions, this can lead to the formation of a protective layer of hydrolysis products around droplets of the agent, making them resistant to further degradation and allowing them to persist for extended periods. nrt.org
Oxidative Neutralization Processes
Oxidative neutralization is another key strategy for decontaminating sulfur mustard. This method involves the use of oxidizing agents to convert the sulfur atom in the mustard molecule to a sulfoxide (B87167) or a sulfone, which are generally less toxic. asahilab.co.jposti.gov A significant advantage of this approach is that the oxidation of the sulfur atom can prevent the formation of the highly reactive and toxic cyclic sulfonium (B1226848) cation. osti.govnih.gov
Various oxidizing agents have been explored for this purpose. A stable source of hydrogen peroxide, such as a urea-hydrogen peroxide adduct, has been shown to be effective in the selective sulfoxidation of sulfur mustard simulants. asahilab.co.jpresearchgate.net Other oxidants like peracetic acid and sodium peroxydisulfate (B1198043) have also been demonstrated to effectively neutralize sulfur mustard surrogates. osti.govnih.gov
The selectivity of the oxidation process is crucial. Partial oxidation to the sulfoxide is often the desired outcome, as the sulfone can sometimes undergo further reactions to produce toxic byproducts like vinylsulfone. nih.govnih.gov Researchers have developed methods to control the reaction conditions to favor the formation of the less toxic sulfoxide. asahilab.co.jposti.gov For example, a continuous flow device has been reported for the fast and effective neutralization of a mustard gas simulant through selective sulfoxidation. asahilab.co.jp
Nucleophilic Substitution Reactions with Alkoxides
Nucleophilic substitution offers a potent method for the decontamination of sulfur mustard. This process involves reacting the agent with strong nucleophiles, such as alkoxides, which replace the chloroethyl groups of the mustard molecule. researchgate.netnih.gov Sodium ethoxide is a commonly studied alkoxide for this purpose. nih.govresearchgate.net
The reaction of sulfur mustard with sodium ethoxide can proceed through both substitution and elimination pathways. researchgate.net The dominant reaction pathway can be influenced by the reaction conditions. In some cases, the primary product is divinyl sulfide (B99878), resulting from an elimination reaction. researchgate.net Under different conditions, substitution products such as 2-chloroethyl-2-ethoxyethyl sulfide and bis(2-ethoxyethyl) sulfide are formed. researchgate.net
Studies have shown that the presence of certain additives, like diethylenetriamine (B155796) (DETA), can significantly accelerate the reaction of sulfur mustard with sodium ethoxide, making the decontamination process much faster. nih.gov The reaction of nitrogen mustard, a related chemical warfare agent, with sodium ethoxide proceeds primarily through nucleophilic substitution, resulting in the formation of tris(2-ethoxyethyl)amine. nih.gov
Advanced Material-Based Decontaminants
In addition to traditional chemical decontamination methods, recent research has focused on the development of advanced materials with enhanced capabilities for adsorbing and catalytically destroying sulfur mustard. These materials offer advantages such as high surface area, tunable porosity, and active catalytic sites.
Metal-Organic Frameworks (MOFs) for Adsorption and Catalysis
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high porosity, large surface areas, and tunable chemical functionalities make them highly promising for the capture and detoxification of chemical warfare agents. nih.gov
Zirconium-based MOFs, in particular, have shown exceptional stability and are among the most promising for the degradation of chemical warfare agents. nih.govresearchgate.net MOFs can decontaminate sulfur mustard through both hydrolysis and oxidation mechanisms. nih.gov For instance, some MOFs can catalyze the hydrolysis of sulfur mustard to less toxic products. iaea.orgnih.gov
Furthermore, MOFs can be functionalized to enhance their catalytic activity. For example, incorporating photosensitizers into the MOF structure allows for the generation of singlet oxygen upon light irradiation, which can then selectively oxidize sulfur mustard to the less toxic sulfoxide. researchgate.netrsc.org Research has demonstrated that a BODIPY-functionalized zirconium-based MOF can detoxify a sulfur mustard simulant with a half-life of approximately 2 minutes under green LED irradiation. researchgate.net Another study showed that granular UiO-66-NH2 metal-organic gels can decontaminate a sulfur mustard simulant with a half-life of 7.6 minutes. nih.gov
| MOF | Decontamination Mechanism | Simulant | Half-life | Reference |
| Ag NPs@HKUST-1 | Hydrolysis | HD | 15.34 min | iaea.orgnih.gov |
| Granular UiO-66-NH2 | Substitution | 2-CEES | 7.6 min | nih.gov |
| BODIPY/NU-1000 | Photooxidation | CEES | ~2 min | researchgate.net |
Nanoparticle-Based Decontamination Agents (e.g., ZnO, TiO2, Zeolites)
Nanoparticles of various metal oxides and other materials have been extensively studied for the decontamination of sulfur mustard. Their small particle size provides a large surface area for reaction, and they can be incorporated into various formulations for practical application. mdpi.comnih.govnih.gov
Zinc oxide (ZnO), titanium dioxide (TiO2), and zeolites are among the most investigated nanoparticle-based decontamination agents. mdpi.comnih.govnih.gov These materials can adsorb and promote the degradation of sulfur mustard. mdpi.com The decontamination efficiency can be influenced by the type of nanoparticle, its concentration, and the formulation in which it is used. mdpi.comnih.gov
Studies have evaluated the decontamination efficiency of reactive organic suspensions containing ZnO, TiO2, and zeolite nanoparticles on sulfur mustard. mdpi.comnih.govresearchgate.net The results indicated that these nanoparticles can enhance the degradation of the toxic agent. mdpi.com The degradation of sulfur mustard on the surface of these nanostructures often proceeds through hydrolysis reactions. mdpi.com For example, research has shown that formulations containing these nanoparticles can effectively neutralize real and simulated chemical warfare agents. nih.gov
| Nanoparticle | Decontamination Efficiency on HD | Reference |
| ZnO | Effective in organic suspensions | mdpi.comnih.gov |
| TiO2 | Effective in organic suspensions | mdpi.comnih.gov |
| Zeolite | Effective in organic suspensions | mdpi.comnih.gov |
Reactive Organic Suspensions for Surface Decontamination
Reactive organic suspensions have emerged as a promising technology for the decontamination of surfaces tainted with sulfur mustard. These formulations typically consist of nanosized adsorbent particles suspended in an organic solvent. nih.govmdpi.comresearchgate.net The principle behind their efficacy lies in the dual action of the solvent, which dissolves the sulfur mustard, and the reactive nanoparticles, which adsorb and promote the degradation of the agent into less toxic products. nih.govmdpi.com
Studies have investigated the effectiveness of various nanoparticles, including zinc oxide (ZnO), titanium dioxide (TiO2), and zeolites, in these suspensions. nih.govmdpi.comresearchgate.net Research has shown that the addition of these nanoparticles enhances the decontamination efficiency compared to the organic solvent alone. mdpi.commdpi.com For instance, suspensions containing TiO2 and zeolite nanoparticles have demonstrated a more rapid and higher decontamination factor for sulfur mustard compared to those with ZnO. mdpi.com The decontamination process involves chemical reactions such as hydrolysis and oxidation on the surface of the nanoparticles, which convert the sulfur mustard into less harmful compounds. mdpi.com
The efficiency of these reactive suspensions is influenced by several factors, including the type and concentration of the nanoparticles, the nature of the organic solvent, and the contact time. mdpi.com Research indicates that an optimal concentration of nanoparticles exists, beyond which the decontamination efficiency may decrease. mdpi.com For example, one study found that a 2% concentration of ZnO nanoparticles in an organic solution led to a decrease in decontamination efficiency for sulfur mustard. mdpi.com
A procedure for decontaminating sensitive equipment, such as printed circuit boards, involves spraying a suspension of Zr-doped titania onto the contaminated surface. After the solvent evaporates, the spent sorbent, which has adsorbed and partially detoxified the agent, is mechanically removed. acs.org
Table 1: Comparison of Nanoparticles in Reactive Organic Suspensions for Sulfur Mustard Decontamination
| Nanoparticle | Observed Decontamination Efficacy | Key Findings |
| Titanium Dioxide (TiO2) | High and rapid decontamination factor | More effective than ZnO in some studies. mdpi.com |
| Zeolite | High and rapid decontamination factor | Similar in effectiveness to TiO2 in some studies. mdpi.com |
| Zinc Oxide (ZnO) | Effective, but may be slower than TiO2 and zeolite | Decontamination efficiency can decrease at higher concentrations. mdpi.commdpi.com |
| Zr-doped Titania | Effective for sensitive equipment | Used in a spray-on, wipe-off procedure. acs.org |
Remediation Strategies for Contaminated Environments
The remediation of environments contaminated with sulfur mustard requires a multi-faceted approach, addressing the unique challenges posed by soil and water contamination, and the management of resulting waste streams.
Sulfur mustard contamination in soil and water presents a long-term environmental hazard. In soil, the agent can persist for decades, slowly hydrolyzing to form products like thiodiglycol (TDG), which itself is a regulated chemical precursor. service.gov.uk The presence of sulfur mustard can lower soil pH, which in turn inhibits the natural biodegradation of its hydrolysis products. service.gov.uk
Soil Remediation:
Excavation and Removal: A primary method for dealing with contaminated soil is excavation and removal of the affected soil. fema.gov The decision to excavate further is typically based on whether the concentration of sulfur mustard or its breakdown products exceeds established comparison values. fema.gov
Chemical Neutralization: In-situ chemical neutralization can be employed. One such technology, MuniRem®, has been shown to rapidly degrade bulk sulfur mustard into less harmful substances like chloride, sulfur, and ethylene (B1197577) gas. munirem.com The presence of sand and metal in the soil was found to enhance the degradation efficiency. munirem.com
Soil Scrubbing: An innovative waterless soil-scrubbing technology has been developed that uses local soil to neutralize chemical agent simulants, including that for mustard agent. This process captures and converts toxic decomposition products into non-hazardous salts, and the treated soil can be safely returned to the environment. darpa.mil
Water Remediation:
When released into water, sulfur mustard, being denser than water, may sink and form persistent globules that are resistant to hydrolysis. nrt.orgepa.gov These globules can pose a contact hazard for years. epa.gov
Hydrolysis: The primary degradation pathway for sulfur mustard in water is hydrolysis, which breaks it down into thiodiglycol and hydrochloric acid. nrt.orgcdc.gov The rate of hydrolysis is influenced by factors such as water temperature and the presence of salts. For instance, the half-life in distilled water at 25°C is about 5-8.5 minutes, while in saltwater it increases to 60 minutes. nrt.org
Oxidative Decontamination: Oxidative solutions, such as household bleach (sodium hypochlorite) and calcium hypochlorite, are effective in decontaminating water and surfaces. epa.gov However, these can be corrosive to materials and require thorough rinsing. epa.gov
Containment and Removal: For visible globules or heavily contaminated water bodies, physical removal and containment of the contaminated water and sediment may be necessary. nrt.org
Bioremediation offers an environmentally friendly and potentially cost-effective approach to cleaning up sulfur mustard contamination. This strategy primarily focuses on the degradation of thiodiglycol (TDG), the main hydrolysis product of sulfur mustard. service.gov.uk
Microbial Degradation: Several bacterial strains have been identified that can utilize TDG as a sole source of carbon and sulfur for growth. service.gov.ukresearchgate.net Research has isolated organisms such as Alcaligenes xylosoxydans, Paracoccus denitrificans, Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp. that are capable of degrading TDG. service.gov.ukresearchgate.netnih.gov A specific strain of Burkholderia sp. was isolated from contaminated soil and demonstrated the ability to use TDG for growth. service.gov.uk The degradation process can involve the oxidation of TDG to thiodiglycolic acid (TDGA) and subsequent cleavage of the C-S bond. researchgate.net
Phytoremediation: A plant-based remediation strategy has been developed for soil contaminated with yperite breakdown products. This method uses the plant growth hormone indole-3-acetic acid (IAA) to enhance the uptake and accumulation of sulfur-containing substances by plants, leading to a significant decrease in soil contamination levels. nih.gov
Enzymatic Degradation: The use of microbial enzymes is another viable alternative, potentially overcoming the issue of sulfur mustard's low water solubility. Enzymes from halophilic and thermophilic microorganisms can function in the presence of organic solvents, which could facilitate the breakdown of the agent itself. dtic.mil
The effectiveness of biodegradation is highly dependent on environmental conditions. For instance, the biodegradation of TDG in soil is significantly inhibited at low pH values. service.gov.uk Therefore, optimizing conditions such as pH is crucial for successful bioremediation.
The decontamination and remediation of sulfur mustard invariably generate contaminated waste that requires careful management and disposal. nrt.orgepa.gov
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste is classified as either hazardous (subtitle C) or solid (subtitle D). The specific classification of sulfur mustard-contaminated waste can depend on the concentration of the agent. nrt.org
Containment: All potentially contaminated materials, including soil, water, cleaning solutions, and personal protective equipment (PPE), must be properly contained to prevent further spread. nrt.orgservice.gov.uk Labeled, durable polyethylene (B3416737) bags are recommended for the disposal of contaminated items like PPE. cdc.govcdc.gov
Disposal Planning: Planning for the disposal of agent-contaminated waste is a critical step in any response. Options such as landfills and incineration can be limited and expensive. epa.gov Agreements between the waste generator and the receiving facility must be established before transportation. epa.gov
Transportation: The transport of waste contaminated with sulfur mustard is subject to strict regulations to ensure safety. nrt.org
Improvised wet decontamination procedures can generate contaminated water runoff, which must be contained to avoid spreading the hazardous material. service.gov.uk Similarly, absorbent materials used for decontamination should be considered contaminated waste and handled accordingly. who.int
Protective Equipment and Barrier Technologies
Protecting personnel from exposure to sulfur mustard is paramount and relies on specialized personal protective equipment (PPE) and advanced barrier technologies.
Personal Protective Equipment (PPE):
The level of PPE required depends on the concentration of the agent and the risk of exposure. nrt.orgcdc.gov
Level A: This provides the highest level of protection and is recommended for initial responses where the concentration is unknown or high. nrt.orgcdc.gov It consists of a fully encapsulating, chemical-resistant suit with a self-contained breathing apparatus (SCBA). nrt.orgcdc.gov
Level B: This level offers the highest respiratory protection (SCBA) but less skin protection than Level A. It includes a non-encapsulating, splash-protective suit and is used when the risk of dermal exposure is lower. nrt.orgcdc.gov
Level C: This level involves a splash-protective suit with an air-purifying respirator (APR) or a powered air-purifying respirator (PAPR). It is suitable when the contaminant concentration is known and below certain limits. cdc.govhhs.gov
Level D: This is the lowest level of protection, consisting of standard work clothes, and is only appropriate when the concentration is known to be below occupational exposure limits. nrt.org
Table 2: NIOSH Recommended PPE Levels for Sulfur Mustard
| PPE Level | Respiratory Protection | Suit Type | When to Use |
| A | NIOSH-certified CBRN full-face-piece SCBA | Totally-Encapsulating Chemical Protective (TECP) suit | Greatest level of skin, respiratory, and eye protection is required; unknown hazards or high concentrations. cdc.govcdc.gov |
| B | NIOSH-certified CBRN full-face-piece SCBA | Non-encapsulating, splash-protective, chemical-resistant suit | Highest level of respiratory protection needed with lesser skin protection required. cdc.govcdc.gov |
| C | NIOSH-certified CBRN tight-fitting APR or PAPR | Hooded chemical-resistant suit | Air levels are known and below IDLH, but above AEGL-1. cdc.gov |
| D | None specified beyond standard work practices | Coveralls or other work clothes | Contaminant is known and concentration is below occupational exposure limits. nrt.org |
Barrier Technologies:
Recent advancements in materials science have led to the development of novel barrier technologies that offer enhanced protection and comfort.
Chemically Active Textiles: Technologies like Stedair® Chemical Active Textile (CAT) incorporate a waterproof, breathable barrier that actively neutralizes chemical warfare agents. stedfast.com The membrane contains components that de-halogenate sulfur mustard at the surface, breaking it down into non-lethal chemicals. stedfast.com
Graphene-Based Membranes: Graphene oxide (GO) based composite membranes are being developed as lightweight, breathable barriers. These membranes have a lamellar structure that can effectively block toxic vapors while allowing moisture to pass through, enhancing user comfort. acs.org Hybrid membranes combining GO with zeolitic imidazolate framework (ZIF)-8 have also shown high selectivity, blocking nerve agent simulants while remaining permeable to water vapor. nih.gov
Nanocellulose Filters: Nanocellulose is being explored as a material for high-performance filters due to its high adsorption capacity and large surface area. scientific.netresearchgate.net It has the potential to be used in protective masks to adsorb organophosphorus compounds, a class of chemicals that includes nerve agents. scientific.netresearchgate.net
These advanced materials aim to create protective gear that is not only highly effective against chemical threats but also lighter and more comfortable for the wearer, reducing fatigue and improving operational effectiveness. stedfast.comnih.gov
Environmental Disposition and Persistence of Sulfur Mustard
Environmental Fate in Various Matrices (Soil, Water, Air)
The environmental fate of sulfur mustard varies significantly depending on the medium it contaminates.
Soil: When released onto soil, the persistence of sulfur mustard is influenced by factors such as temperature, wind, and soil moisture. cdc.gov On dry soil surfaces, volatilization is a primary route of loss. cdc.gov However, in moist soil, hydrolysis becomes the dominant degradation pathway. cdc.govnih.gov The natural degradation in soil is a combination of chemical hydrolysis and biodegradation. nih.gov If the moisture content of the soil is below 50% of its capacity, chemical hydrolysis may not occur. nih.gov Buried sulfur mustard can persist for several years. cdc.gov It does not tend to move through the soil to contaminate groundwater. cdc.gov Studies on concrete, a component of urban environments, show that sulfur mustard degrades to thiodiglycol (B106055) and 1,4-oxathiane (B103149), with degradation half-lives on ambient concrete ranging from 3.5 to 54 weeks at 22°C. nih.gov
Water: Sulfur mustard is sparingly soluble in water. nih.gov When released into water, it dissolves within minutes if stirred. cdc.gov The primary degradation process in water is hydrolysis. nih.govresearchgate.net The half-life of sulfur mustard in water is temperature-dependent, being approximately 2 minutes at 40°C. cdc.gov However, large quantities spilled into water may hydrolyze very slowly or not at all. cdc.gov In aquatic environments like the Baltic Sea, where it has been dumped, sulfur mustard can form persistent lumps due to its low water solubility and viscosity. au.dk
Air: In the atmosphere, sulfur mustard can be transported over long distances by wind. nih.gov Its vapor pressure, though moderate, allows it to exist in the air near liquid droplets. nih.gov The primary degradation process in the air is reaction with photochemically-produced hydroxyl radicals. nih.gov The atmospheric half-life of sulfur mustard is estimated to be about two days at 25°C. cdc.govnih.gov
Abiotic Degradation Pathways in Natural Environments
Abiotic degradation, which includes chemical reactions like hydrolysis, photolysis, and oxidation, plays a crucial role in the natural attenuation of sulfur mustard.
Hydrolysis is a key degradation pathway for sulfur mustard in aqueous environments and moist soil. nih.govnih.gov The process involves the formation of a transient cyclic sulfonium (B1226848) cation, which then reacts with water. nih.gov This reaction is a quasi-monomolecular process with first-order kinetics. nih.gov
The rate of hydrolysis is significantly affected by temperature and the presence of chloride ions, which can retard the reaction rate. nih.govtandfonline.com For instance, the half-life of sulfur mustard in deuterium (B1214612) oxide at 22°C was found to be 7.0 ± 0.5 minutes, which increased to 24 ± 1 minutes in the presence of 0.17 M sodium chloride. tandfonline.com The hydrolysis rate is not dependent on pH. nih.gov
The primary and major hydrolysis product of sulfur mustard is thiodiglycol (TDG). nih.govresearchgate.netresearchgate.net Other degradation products can include 1,4-thioxane and 1,4-dithiane. researchgate.net The hydrolysis of sulfur mustard on concrete surfaces also yields thiodiglycol and 1,4-oxathiane as the final products, proceeding through intermediate sulfonium ions. nih.govdtic.mil
Table 1: Hydrolysis Half-life of Sulfur Mustard under Different Conditions
| Condition | Half-life | Reference |
| Water at 40°C | ~2 minutes | cdc.gov |
| Deuterium Oxide (D₂O) at 22°C | 7.0 ± 0.5 minutes | tandfonline.com |
| D₂O with 0.17 M NaCl at 22°C | 24 ± 1 minutes | tandfonline.com |
| Ambient Concrete at 22°C | 3.5 to 54 weeks | nih.gov |
| Moist Concrete at 22°C | 75 to 350 hours | nih.gov |
Photolysis and oxidation are other important abiotic degradation pathways for sulfur mustard.
Photolysis: Direct photolysis of sulfur mustard can occur, though the kinetics can be slow. nih.gov Ultraviolet (UV) irradiation can lead to the decomposition of sulfur mustard. nih.gov Studies have shown that under UV irradiation without a catalyst, up to 90% of the agent can be decomposed within 6 hours. nih.gov
Oxidation: Sulfur mustard can be oxidized by various agents. researchgate.net The oxidation route is considered promising for detoxification, particularly when it selectively produces the less toxic sulfoxide (B87167). d-nb.info Further oxidation to a sulfone can result in a product with toxicity comparable to the parent compound. d-nb.info Photocatalytic oxidation using materials like titanium dioxide (TiO₂) nanoparticles has proven to be highly effective. nih.govresearchgate.net In the presence of TiO₂ nanoparticles and UV radiation, complete destruction of sulfur mustard can be achieved in 3 hours. nih.gov The rate constant for the vapor-phase reaction of sulfur mustard with photochemically-produced hydroxyl radicals is estimated to be 7.8 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 2 days. nih.gov
Biotic Degradation Mechanisms and Microbial Interactions
Biotic degradation, primarily through microbial action, is a significant process in the detoxification of sulfur mustard and its hydrolysis products in the environment.
Soil microbial communities can play a crucial role in the breakdown of sulfur mustard and its primary hydrolysis product, thiodiglycol. service.gov.uk The presence of mustard agent in soil can initially deplete the microbial community compared to uncontaminated soil. service.gov.uk However, evidence suggests that the capability to degrade thiodiglycol can evolve in contaminated soils. service.gov.uk The biodegradation of thiodiglycol in soil appears to be more effective at a pH greater than ~6. service.gov.uk The complete mineralization of the mustard agent leads to an increase in sulfate (B86663) and chloride concentrations in the soil. service.gov.uk
Several microorganisms have been identified that are capable of degrading sulfur mustard or its hydrolysis products. The direct microbial action on sulfur mustard is challenging due to the agent's reactivity and low water solubility. dtic.mil However, microorganisms that can metabolize the water-soluble breakdown product, thiodiglycol, have been isolated. service.gov.uk
A pure culture of Alcaligenes xylosoxydans ssp. xylosoxydans has been shown to degrade thiodiglycol. nih.gov In another study, a consortium of three bacteria, Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp., isolated from uncontaminated soil, was able to biodegrade thiodiglycol. service.gov.uk From historically contaminated soils, a bacterial strain of Burkholderia sp. capable of degrading thiodiglycol produced from the hydrolysis of mustard agent has been isolated. service.gov.uk Other microorganisms like Pseudomonas species, which are common in soil and aquatic environments, are also known to be active in the degradation of organic sulfides. dtic.mil Research has also pointed to the potential of acidophilic bacteria like Acidithiobacillus and enzymes from halophilic and thermophilic microorganisms for mustard degradation. dtic.mil The discovery of mustard-resistant bacteria in sea-dumped chemical weapon sites further substantiates the role of biotic processes in the transformation of sulfur mustard in marine sediments. au.dk
Table 2: Identified Sulfur Mustard-Degrading Microorganisms
| Microorganism/Consortium | Degraded Compound | Reference |
| Alcaligenes xylosoxydans ssp. xylosoxydans | Thiodiglycol | nih.gov |
| Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp. (consortium) | Thiodiglycol | service.gov.uk |
| Burkholderia sp. | Thiodiglycol | service.gov.uk |
| Pseudomonas sp. | Organic sulfides | dtic.mil |
Long-Term Persistence in Contaminated Sites
The persistence of sulfur mustard in the environment can span from several weeks to many decades. nih.govservice.gov.uk This variability is largely dependent on factors such as the type of soil, moisture content, pH, and whether the agent is on the surface or buried. nih.gov When deposited on the soil surface, volatilization is a primary route of loss, with a half-life of approximately 30 minutes under certain conditions. nih.gov However, if the soil is wet, hydrolysis becomes the dominant degradation pathway. nih.gov
Legacy Contamination at Historical Battlefields and Disposal Sites
Historical battlefields, particularly from World War I, and former chemical weapon production and disposal sites represent significant sources of long-term environmental contamination with sulfur mustard. tandfonline.comnih.gov
World War I Battlefields: Areas like Verdun and Ypres in France and Belgium continue to harbor unexploded ordnance and contaminated soil from the extensive use of chemical weapons. tandfonline.com In the "Zone Rouge" near Verdun, a vast area remains restricted due to the presence of unexploded munitions. tandfonline.com It is estimated that a significant portion of the artillery shells used during WWI contained chemical agents, leading to severe and localized topsoil contamination. tandfonline.com
Disposal Sites: After both World Wars, massive quantities of chemical munitions, including sulfur mustard, were disposed of by dumping them at sea or burying them on land. naturphilosophie.co.ukvliz.be The Baltic Sea, in particular, became a major dumping ground for an estimated 30,000 to 35,000 tonnes of chemical weapons. downtoearth.org.inresearchgate.net These sites, both terrestrial and marine, now act as long-term point sources of contamination. tandfonline.comnaturphilosophie.co.uk For instance, the area around Munster, Germany, which housed a chemical warfare test and filling facility during both World Wars, suffers from significant legacy contamination due to explosions and disposal activities. tandfonline.comtimesofisrael.com
Persistence Mechanisms: The persistence of sulfur mustard in soil is attributed to several factors. When buried deep in the soil, it is shielded from weathering and vaporization, allowing it to remain undecomposed for years. tandfonline.com The formation of oligomeric degradation products that are resistant to hydrolysis can coat the surface of the sulfur mustard, further protecting it from degradation. nih.gov In aquatic environments, especially at low water temperatures, bulk sulfur mustard can persist for extended periods. tandfonline.com Its low water solubility contributes to the formation of persistent lumps on the seabed. au.dk
Table 1: Examples of Legacy Sulfur Mustard Contamination Sites
| Location | Type of Site | Historical Context | Nature of Contamination |
|---|---|---|---|
| Verdun, France | Battlefield | Site of intense fighting and heavy shelling during WWI. tandfonline.com | Widespread unexploded ordnance and soil contamination within the "Zone Rouge". tandfonline.com |
| Ypres, Belgium | Battlefield | First large-scale use of mustard gas in 1917. vliz.besciencehistory.org | Severe local topsoil contamination from arsenic-based and other chemical agents. tandfonline.com |
| Munster, Germany | Production & Test Site | German chemical warfare facility during WWI and WWII. tandfonline.comtimesofisrael.com | Soil and potential groundwater contamination from explosions and disposal. tandfonline.comtimesofisrael.com |
| Baltic Sea | Disposal Site | Major dumping ground for German chemical weapons after WWII. naturphilosophie.co.ukdowntoearth.org.in | An estimated 30,000-35,000 tonnes of chemical munitions, largely this compound, were dumped. downtoearth.org.inresearchgate.net |
| Johnston Atoll | Storage & Disposal Site | U.S. chemical weapons stockpile and destruction facility. cdc.gov | Stockpiles of sulfur mustard were stored and eventually destroyed via incineration. cdc.gov |
Transport and Leaching into Groundwater Systems
The potential for sulfur mustard and its degradation products to migrate from contaminated soil into groundwater is a significant environmental concern. However, the transport of the parent compound is generally limited by its physical and chemical properties.
Limited Mobility of Sulfur Mustard: Sulfur mustard has a relatively low water solubility and a moderate tendency to bind to soil organic matter, which restricts its movement through the soil profile. nih.govnih.gov The calculated leaching index for sulfur mustard indicates that multiple leachings would be required to significantly reduce its concentration in soil, suggesting limited potential for direct transport to groundwater. nih.gov
Hydrolysis and Degradation Products: The primary degradation pathway for sulfur mustard in the presence of water is hydrolysis, which breaks it down into less toxic products, principally thiodiglycol (TDG) and hydrochloric acid. nih.govservice.gov.uknih.gov This reaction is relatively rapid for dissolved sulfur mustard. nih.gov However, the hydrolysis process can be slow under certain soil conditions, and sulfur mustard can persist for decades. service.gov.uk
Transport of Degradation Products: Thiodiglycol, being water-soluble, has a higher potential for leaching through the soil and into groundwater systems compared to the parent compound. service.gov.uk The presence of TDG in groundwater at contaminated sites indicates ongoing hydrolysis of a persistent sulfur mustard source. service.gov.uk However, the degradation of TDG itself can be very slow, especially in highly contaminated soils where microbial activity is inhibited. nih.gov Studies have detected sulfur mustard degradation products in the groundwater of former battlefield and disposal sites in France and Germany. tandfonline.comresearchgate.net
Factors Influencing Leaching: The rate of leaching is influenced by soil type, pH, and moisture content. nih.govnih.gov For instance, chemical hydrolysis of sulfur mustard may not occur if the soil moisture content is below 50% of its capacity. nih.gov Alkaline soils can promote faster degradation of sulfur mustard. cdc.gov
Environmental Risk Assessment for Degradation Products
An environmental risk assessment for sulfur mustard must consider not only the parent compound but also its various degradation products, which have different toxicological profiles and environmental behaviors.
Primary Hydrolysis Products: The main hydrolysis product, thiodiglycol (TDG), is significantly less toxic than sulfur mustard itself. nrt.orgnih.gov It is classified as a mild skin and moderate ocular irritant in animal studies, with low acute and chronic toxicity potential. nih.govresearchgate.net However, because TDG is a precursor for the synthesis of sulfur mustard, its presence in the environment is still a concern, and it is classified as a Schedule 2 compound under the Chemical Weapons Convention. service.gov.uk
Other Degradation Products: Besides TDG, the degradation of sulfur mustard can lead to the formation of other compounds, including sulfonium ions, which can be toxic. tandfonline.comresearchgate.net In limited water conditions, the hydrolysis of sulfur mustard can proceed through a pathway that forms these toxic sulfonium ions. tandfonline.com Other degradation products may include 1,4-thioxane and 1,4-dithiane. researchgate.net Some degradation products, such as 1,2,5-trithiepane, have been found to be more toxic to aquatic organisms than the parent compound. au.dk
Risk Assessment Challenges: A key challenge in assessing the environmental risk is the incomplete understanding of the long-term fate and toxicity of all degradation products. tandfonline.comresearchgate.net The prevailing view is that oligomeric or polymeric sulfonium species formed during incomplete hydrolysis play a role in the long-term persistence of sulfur mustard, but the precise mechanisms are not fully determined. researchgate.net This uncertainty can compromise the effectiveness of risk assessment and remediation strategies. researchgate.net
Epidemiological and Long Term Health Correlates of Sulfur Mustard Exposure Population Level Focus
Cohort Studies on Exposed Populations (e.g., World War I Veterans, Iran-Iraq War Survivors, Production Workers)
Long-term follow-up of populations exposed to sulfur mustard has been crucial in understanding the delayed toxicology of the agent. Cohort studies involving World War I veterans, survivors of the Iran-Iraq War, and workers from chemical weapon production facilities have consistently demonstrated a range of chronic health issues.
During the Iran-Iraq war (1980-1988), it is estimated that over 100,000 Iranians were exposed to sulfur mustard. researchgate.net Follow-up studies on these veterans have revealed a high prevalence of long-term complications. A study on 34,000 Iranians exposed to sulfur mustard found that 13-20 years after exposure, 42.5% suffered from respiratory problems, 39% had ocular complications, and 24.5% experienced skin issues. nih.govnih.gov Another cohort study of 1,337 male soldiers exposed to mustard gas during the Iran-Iraq war showed a cumulative incidence of pulmonary complications of 31.6%. oup.com
Studies on World War I veterans have also documented the enduring health effects of this compound. A significant proportion of veterans exposed to sulfur mustard developed chronic bronchitis. nih.gov One study of 1,267 British war pensioners who had been poisoned by this compound found that 80% suffered from chronic bronchitis. nih.gov
Workers involved in the production of this compound have also been the subject of cohort studies, which have revealed an increased risk of certain cancers and respiratory diseases. nih.gov For instance, a study of workers from a Japanese poison gas factory that operated from 1929 to 1945 showed a significantly higher incidence of respiratory cancers compared to a control group. oup.com
Increased Incidence of Specific Systemic Pathologies
Exposure to sulfur mustard is associated with a heightened risk of various systemic pathologies, with the respiratory system, eyes, and skin being the primary targets.
The respiratory tract is highly susceptible to the effects of sulfur mustard. Long-term respiratory complications are among the most debilitating consequences of exposure. Inhalation of sulfur mustard vapor can lead to chronic bronchitis, bronchiectasis, asthma, and pulmonary fibrosis. researchgate.netnih.gov These conditions are often progressive and can significantly impair quality of life. researchgate.net
A study of Iranian veterans exposed to sulfur mustard during the Iran-Iraq war found that respiratory problems were the most common long-term complication, affecting 42.5% of the 34,000 individuals studied. nih.gov Another study on Iranian veterans reported that three years after exposure, over 80% experienced chronic cough, phlegm, and shortness of breath. bepls.com The term "mustard lung" has been used to describe the complex and often severe respiratory disorders seen in these patients. sums.ac.ir
The following table summarizes the prevalence of respiratory complications in a cohort of Iranian veterans 20-25 years after exposure to sulfur mustard:
| Respiratory Complication | Prevalence (%) |
| Dysphonia | 79.1 |
| Postnasal discharge | 41.9 |
| Lower larynx position | 30.2 |
| Vocal cords limitation | 25.6 |
| Mucosal inflammation of the larynx | 14.8 |
Data from a study on 43 male victims of the Iran-Iraq war 20–25 years after poisoning. nih.gov
Sulfur mustard is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans, by the International Agency for Research on Cancer (IARC). oup.comwww.gov.uk Its carcinogenic properties are attributed to its ability to alkylate DNA, which can lead to mutations and the development of cancer. ebsco.comnih.gov
Epidemiological studies have consistently shown an increased risk of respiratory cancers, particularly lung cancer, in individuals exposed to this compound. nih.govebsco.com A long-term follow-up of former workers at a poisonous gas factory in Japan found a significantly higher incidence of lung cancer in those exposed to this compound compared to a control group. oup.com Studies of World War I veterans and workers in this compound production facilities have also reported an elevated risk of lung and other respiratory tract cancers. nih.govwaocp.org Some studies have also suggested a possible link between this compound exposure and an increased risk of cancers of the larynx and pharynx. nih.govebsco.com
A cohort study on Iranian veterans exposed to sulfur mustard showed a significantly increased cancer incidence. The age-adjusted incidence rate ratio of cancer for those exposed was 1.64. researchgate.net
The eyes are extremely sensitive to sulfur mustard, and ocular complications are a common and often persistent problem for exposed individuals. tandfonline.com Delayed-onset keratitis, chronic blepharitis, dry eye syndrome, and corneal opacities are among the long-term ocular effects. researchgate.netnih.gov These conditions can lead to chronic pain, photophobia, and, in severe cases, significant vision loss or blindness. arvojournals.orgnih.gov
A study of 149 severely intoxicated Iranian war veterans revealed a high prevalence of chronic ocular issues. The most common complaints included photophobia (73.2%), a sense of decreased vision (72.5%), and dry eye sensation (66.4%). nih.gov Slit-lamp examinations of these veterans found meibomian gland dysfunction in 96% of cases and abnormalities in tear break-up time in 80% to 90%. nih.gov
Another study on 367 chemical war victims in Sardasht, Iran, conducted 20 years after exposure, found that photophobia was the most significant symptom, affecting 36.8% of the cases compared to 20.3% in a control group. tandfonline.com
Longitudinal Studies on Delayed Manifestations
Longitudinal studies, which follow exposed populations over extended periods, are essential for understanding the delayed and progressive nature of sulfur mustard-induced health problems. These studies have shown that some complications may not become apparent for years or even decades after exposure. nih.govyoutube.com
For instance, respiratory complications in Iranian veterans have been observed to worsen over time. nih.gov Similarly, delayed-onset keratitis can manifest long after the initial ocular injury has seemingly healed. researchgate.net A study of Iranian veterans found that while skin complications tended to decrease over time, respiratory complications exacerbated. nih.gov
These longitudinal observations underscore the insidious nature of sulfur mustard toxicity, where the initial insult can trigger a cascade of molecular and cellular events that lead to progressive organ damage. youtube.com The ongoing follow-up of exposed cohorts, such as the survivors of the Iran-Iraq war, continues to provide valuable data on the full spectrum and long-term trajectory of health consequences following sulfur mustard exposure. youtube.com
Public Health Preparedness and Surveillance Methodologies
Public health preparedness for incidents involving sulfur mustard, whether from accidental release or deliberate attack, requires a multi-faceted approach encompassing pre-event planning, immediate response capabilities, and long-term population health surveillance. The delayed onset of clinical effects following sulfur mustard exposure presents a unique challenge, necessitating robust systems for early detection and ongoing monitoring. cambridge.orghhs.gov A comprehensive strategy integrates epidemiological intelligence, environmental monitoring, and healthcare system readiness to mitigate morbidity and mortality.
Preparedness and Response Planning
Effective public health preparedness is foundational to managing the consequences of a sulfur mustard release. This involves creating and exercising detailed emergency response plans that coordinate actions between public health agencies, emergency management, law enforcement, and healthcare facilities. Key components of preparedness include:
Training and Education: First responders and healthcare providers must be educated on the signs and symptoms of sulfur mustard exposure, decontamination procedures, and patient management protocols. cambridge.orgosti.gov Given the delayed nature of symptoms, a high index of suspicion is critical for early identification. hhs.gov
Decontamination Capabilities: Rapid and effective decontamination is the most critical step to reduce the toxic effects of sulfur mustard. hhs.gov Preparedness plans must include protocols for mass casualty decontamination at the scene to prevent further absorption of the agent and to avoid secondary contamination of medical facilities and personnel. service.gov.uk
Medical Countermeasures and Supplies: While no specific antidote for sulfur mustard exists, preparedness involves stockpiling supportive care medications and materials. hhs.govcdc.gov This includes respiratory support equipment, eye irrigation solutions, and specialized wound care dressings for treating the vesicant-induced injuries.
Risk Communication: Clear, consistent, and timely communication with the public is essential to prevent panic, provide instructions for protective actions (e.g., shelter-in-place), and direct affected individuals to appropriate care. cdc.gov Public health agencies serve as the primary source of credible information during such emergencies.
Surveillance Methodologies
Post-exposure surveillance is critical for identifying affected individuals, tracking the spread and impact of the exposure, and understanding the long-term health consequences. Methodologies range from immediate, real-time systems to long-term epidemiological studies.
Syndromic Surveillance: Syndromic surveillance systems are designed for the early detection of public health threats by monitoring pre-diagnostic health data in near real-time. cdc.gov In the context of a covert sulfur mustard release, these systems can identify anomalies that may signal an outbreak before definitive diagnoses are made. nih.govrand.org Data sources can include:
Emergency department chief complaints (e.g., increases in "eye irritation," "cough," or "skin rash"). nih.gov
Over-the-counter medication sales (e.g., sudden spikes in sales of eye drops or cough suppressants). issues.org
School and work absenteeism records.
The primary goal is to detect illness clusters early, enabling a more timely public health investigation and response. cdc.govnih.gov While syndromic surveillance is a valuable tool, its effectiveness depends on its integration into the broader public health system and the ability to rapidly investigate alerts. rand.org
Biomonitoring and Exposure Registries: Biomonitoring involves analyzing human tissues or fluids (e.g., blood, urine) for the agent or its metabolites to confirm exposure. researchgate.netnih.gov For sulfur mustard, the detection of metabolites like thiodiglycol (B106055) or specific DNA and protein adducts can serve as unequivocal biomarkers of exposure. researchgate.netcdc.gov
Establishing exposure registries is a crucial surveillance methodology following a confirmed release. These registries systematically collect data on individuals potentially exposed, including demographic information, location during the event, and initial symptoms. Registries provide a foundational dataset for:
Facilitating communication with the affected population about potential health effects and available resources.
Serving as the basis for long-term cohort studies to investigate the chronic health correlates of exposure. nih.gov
Assessing the effectiveness of public health interventions.
Long-Term Epidemiological Surveillance and Cohort Studies: The chronic effects of sulfur mustard necessitate long-term health monitoring of exposed populations. nih.govnih.gov Prospective cohort studies, which follow exposed and unexposed groups over time, are the gold standard for identifying and characterizing delayed health outcomes. The extensive studies on Iranian veterans exposed during the Iran-Iraq war serve as a critical source of data on the long-term morbidity of sulfur mustard. nih.govsums.ac.ir
These studies have systematically documented the progressive nature of respiratory, ocular, and dermal complications. nih.govnih.gov Key findings from such long-term surveillance efforts are crucial for informing clinical practice and public health policy.
| Health Complication | Exposed Group Prevalence (%) | Control Group Prevalence (%) | Study Population/Reference |
|---|---|---|---|
| Respiratory Diseases | 42.5 | 39.5 | Sardasht Civilians (20 years post-exposure) researchgate.net |
| Ophthalmic Diseases | 19.6 | 7.1 | Sardasht Civilians (20 years post-exposure) researchgate.net |
| Skin Diseases | 75.5 | 55.5 | Sardasht Civilians (20 years post-exposure) researchgate.net |
| Mental Disorders | 62.7 | 43.8 | Sardasht Civilians (20 years post-exposure) researchgate.net |
Data from long-term surveillance informs the development of targeted screening and management programs for affected populations. For example, the high prevalence of progressive respiratory disease, often termed "mustard lung," highlights the need for ongoing pulmonary function monitoring in exposed individuals. nih.gov Similarly, the risk of delayed-onset keratitis necessitates long-term ophthalmologic follow-up. nih.gov
| Methodology | Objective | Data Sources/Indicators | Timeframe |
|---|---|---|---|
| Syndromic Surveillance | Early detection of a potential release before confirmed diagnoses. | Emergency department visits, over-the-counter drug sales, absenteeism. nih.govissues.org | Real-time / Near real-time |
| Biomonitoring | Confirmation of exposure in individuals. | Urine (thiodiglycol), blood (DNA/protein adducts). researchgate.netcdc.gov | Acute to sub-acute phase |
| Exposure Registries | Identify and track all potentially exposed individuals. | Self-reporting, hospital records, environmental data. | Immediate and ongoing |
| Cohort Studies | Characterize long-term health outcomes and risk factors. | Clinical examinations, questionnaires, pulmonary function tests, medical records. nih.govnih.gov | Long-term (Years to decades) |
International Regulation and Disarmament Regimes of Chemical Weapons
Early International Efforts and Protocols (e.g., Hague Conventions, Geneva Protocol of 1925)
The first international attempts to limit chemical warfare predated the widespread use of mustard gas. The Hague Convention of 1899 included a declaration to "abstain from the use of projectiles, the sole object of which is the diffusion of asphyxiating or deleterious gases." opcw.org A second Hague Convention in 1907 reiterated the ban on employing "poison or poisoned weapons." opcw.org
Despite these agreements, World War I saw the unprecedented use of toxic chemicals, including approximately 124,200 tonnes of agents like chlorine and this compound. opcw.org The horrific consequences, which caused over 90,000 agonizing deaths and left nearly a million soldiers with debilitating injuries, created a strong public outcry. opcw.orgunoda.org This public revulsion was a primary driver for post-war negotiations aimed at preventing the recurrence of chemical warfare. opcw.orgebsco.com
The most significant outcome of these post-war efforts was the Protocol for the Prohibition of the Use in War of Asphyxiating, Poisonous or Other Gases, and of Bacteriological Methods of Warfare , commonly known as the Geneva Protocol of 1925 . ebsco.comwikipedia.org Signed on June 17, 1925, this treaty banned the use of chemical and biological weapons in international armed conflicts. wikipedia.orgbritannica.com The protocol specifically prohibited "asphyxiating, poisonous or other gases, and of all analogous liquids, materials or devices." wikipedia.org
However, the Geneva Protocol had significant limitations. It did not prohibit the development, production, or stockpiling of chemical weapons, only their use in war. ebsco.combritannica.com Many signatory nations also filed reservations, stating they would only be bound by the protocol if their adversaries were also parties and that they reserved the right to retaliate in kind if chemical weapons were used against them. wikipedia.orgbritannica.com This "no-first-use" principle, rather than a total ban, defined the protocol's constraints. nti.org
The Chemical Weapons Convention (CWC): A Comprehensive Prohibition Framework
The shortcomings of the Geneva Protocol became evident in subsequent conflicts where chemical weapons were used. ebsco.com Decades of negotiations eventually culminated in the adoption of the Convention on the Prohibition of the Development, Production, Stockpiling and Use of Chemical Weapons and on their Destruction , known as the Chemical Weapons Convention (CWC). ebsco.comwikipedia.org The CWC opened for signature in January 1993 and entered into force on April 29, 1997, establishing the world's first multilateral disarmament agreement to eliminate an entire category of weapons of mass destruction under a strict timeline. opcw.orgwikipedia.org
The CWC is far more comprehensive than the Geneva Protocol, outlawing not just the use, but also the development, production, acquisition, stockpiling, and transfer of chemical weapons. wikipedia.orgarmscontrol.org
The CWC established the Organisation for the Prohibition of Chemical Weapons (OPCW) as its implementing body, headquartered in The Hague, Netherlands. unoda.orgwikipedia.org The OPCW's primary mandate is to achieve the CWC's vision of a world free from chemical weapons. opcw.org Its core functions include:
Verifying the destruction of declared chemical weapons stockpiles and production facilities. unoda.orgwikipedia.org
Monitoring chemical industries to prevent the diversion of toxic chemicals for prohibited purposes. opcw.orgarmscontrol.org
Providing assistance and protection to States Parties in case of a chemical attack. wikipedia.org
Fostering international cooperation for the peaceful use of chemistry. unoda.orgwikipedia.org
The OPCW comprises three main bodies: the Conference of the States Parties, the Executive Council, and the Technical Secretariat. opcw.org The Technical Secretariat conducts inspections to ensure member states comply with the treaty's obligations. wikipedia.org
The CWC's verification regime is a cornerstone of the treaty, designed to build confidence and ensure compliance through transparency. elte.hu States Parties must submit detailed declarations of any chemical weapons stockpiles, production facilities, and relevant industrial activities. armscontrol.org The OPCW's verification measures include:
Routine Inspections: OPCW inspectors conduct routine on-site inspections of declared military and industrial facilities to confirm the accuracy of declarations. elte.huworldscientific.com This includes continuous monitoring of chemical weapons destruction facilities. armscontrol.orgnti.org
Industry Verification: The OPCW monitors the production of dual-use chemicals that could be diverted for military purposes. worldscientific.com Chemicals are classified into three schedules based on their risk, with varying levels of declaration and inspection thresholds. nti.org Thiodiglycol (B106055), a key precursor for this compound, is listed on Schedule 2, signifying it poses a significant risk. worldscientific.com
Challenge Inspections: A unique and powerful feature of the CWC is the "any time, anywhere" challenge inspection mechanism. opcw.org Any State Party can request the OPCW to conduct a short-notice inspection of any site in another member state to resolve concerns about possible non-compliance, with no right of refusal. opcw.orgun.org As of today, no State Party has formally requested a challenge inspection, though exercises are conducted to maintain readiness. elte.huun.org
Under the CWC, all States Parties must declare and destroy any chemical weapons they possess and any facilities used to produce them. armscontrol.orgopcw.org The OPCW verifies these destruction activities. wikipedia.org
As of July 2023, the OPCW announced that all declared chemical weapons stockpiles worldwide had been verifiably destroyed. usembassy.govbelgium.be This marked a major milestone in the history of disarmament. usembassy.gov The United States, for instance, completed the destruction of its final stockpile, which included mustard agent, in July 2023 at a total program cost of over $31 billion. usembassy.govarmy.mil
The table below provides an overview of the declared mustard agent stockpiles at various U.S. facilities and their destruction status.
U.S. Declared Mustard Agent Stockpiles and Destruction Sites
| Location | Declared Agent Types | Original Declared Tons (U.S.) | Destruction Status |
|---|---|---|---|
| Pueblo Chemical Depot, Colorado | HD, HT | 2,613 | Completed (2015-2023) usembassy.govarmy.mil |
| Blue Grass Army Depot, Kentucky | H | Approx. 90 (of 523 total tons) | Completed (2019-2021 for mustard agent) army.milarmy.mil |
| Deseret Chemical Depot, Utah | H, HD, HT, Lewisite | 13,361 | Completed (1989-2012) army.mil |
| Johnston Atoll, Pacific Ocean | HD | 705 | Completed (1990-2000) army.mil |
| Other Sites (Edgewood, MD; Pine Bluff, AR; Anniston, AL; Umatilla, OR) | Mustard Agent | Data aggregated in national total | Completed army.mil |
Note: Data is based on publicly available information and may not represent the complete, detailed national declaration to the OPCW.
Challenges to Non-Proliferation and Disarmament
Despite the success in destroying declared stockpiles, significant challenges to the global ban on chemical weapons remain. armscontrol.org
Universality: While the CWC has 193 States Parties, four UN member states remain outside the treaty: Egypt, Israel (a signatory that has not ratified), North Korea, and South Sudan. wikipedia.org This lack of universal adherence undermines the global norm.
Undeclared Stockpiles: There are concerns about the existence of undeclared chemical weapons programs or stockpiles in some countries. armscontrol.org Verifying the complete absence of such programs is a persistent challenge.
Non-State Actors: The acquisition and use of chemical weapons by terrorist organizations and other non-state actors is a major contemporary threat. ebsco.comcsis.org this compound is considered a more likely choice for such groups than advanced nerve agents because it is relatively easier to manufacture. ebsco.com The OPCW has confirmed the use of sulfur mustard by the Islamic State (IS) in Syria and Iraq. un.orgclingendael.org
Dual-Use Chemicals: The CWC must balance the need for verification with the legitimate peaceful uses of dual-use chemicals in the global chemical industry. armscontrol.org Preventing the diversion of precursors like thiodiglycol for the production of this compound requires robust monitoring. worldscientific.com
Evolving Threats: The nature of the chemical weapons threat has shifted from large-scale state-run programs to the potential for smaller, targeted attacks designed to cause terror or for political assassinations. csis.org
Contemporary Geopolitical Landscape and Emerging Threats
The current geopolitical environment presents new and complex challenges to the chemical weapons non-proliferation regime. The confirmed use of chemical weapons, including this compound and sarin, in the Syrian conflict has been a major focus for the OPCW. clingendael.orgauswaertiges-amt.de The OPCW's Fact-Finding Mission (FFM) and the former OPCW-UN Joint Investigative Mechanism (JIM) confirmed multiple instances of chemical weapons use in Syria. auswaertiges-amt.deunmissions.org
The destruction of Syria's declared chemical weapons program, including its this compound, was a significant achievement, but allegations of continued use persist, highlighting the difficulties of verification in a war zone. unmissions.orgunmissions.org
Other emerging threats include:
Disinformation: Campaigns of disinformation can undermine the credibility and authority of the OPCW and its findings, complicating international responses to chemical attacks. csis.org
Technological Advancement: Advances in science and technology could potentially simplify the production of chemical agents, lowering the barrier for states or non-state actors to acquire them. elte.hu
Erosion of Norms: Any use of chemical weapons by a state or non-state actor erodes the global taboo against these weapons and risks normalizing their use in conflict. belgium.be The international community's response to violations is crucial for upholding the CWC and deterring future use. auswaertiges-amt.de
Future Research Directions and Emerging Methodologies
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry is becoming an indispensable tool for investigating the complex interactions of mustard gas at a molecular level.
Quantum Chemistry and Molecular Dynamics: Ab initio and other quantum mechanical methods are being used to study the reaction between the episulfonium form of sulfur mustard and biological molecules like guanine (B1146940). tandfonline.com These simulations provide insights into the alkylation mechanism, a key process in this compound toxicity. tandfonline.comnih.gov Molecular dynamics simulations can model the behavior of this compound and its interaction with cellular components, such as DNA and proteins, helping to elucidate the energetic and kinetic aspects of these interactions. frontiersin.orgresearchgate.net These computational approaches can also predict how this compound adducts interact with the active sites of key biomolecules in the skin. researchgate.net For instance, simulations have shown that the cleavage of the carbon-chlorine bond in a this compound molecule is facilitated by the formation of hydrogen bonds with nearby solvent molecules. acs.org
Predictive Toxicology: By modeling the interaction of this compound with various biological targets, computational methods can help predict its toxic effects. This can accelerate the identification of potential therapeutic targets and the development of new medical countermeasures.
Novel Materials for Enhanced Detection and Decontamination
The development of advanced materials is crucial for improving the detection of this compound and for its effective neutralization.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed to capture and catalytically degrade chemical warfare agents. rsc.orgmdpi.com Zirconium-based MOFs, in particular, have shown significant promise for the degradation of sulfur mustard through hydrolysis and photooxidation. mdpi.comvt.edu Research is focused on tuning the structure and functionality of MOFs to enhance their performance and stability, making them suitable for use in protective equipment. mdpi.comacs.org
Nanomaterials: Nanomaterials, with their unique physicochemical properties, are being explored for the development of highly sensitive and selective sensors for chemical warfare agents. taylorfrancis.comrsc.org Gold and silver nanoparticles, for example, exhibit distinct optical properties that can be harnessed for detection. taylorfrancis.commdpi.com Carbon-based nanomaterials like carbon nanotubes and graphene are also being used to create more sensitive electrochemical sensors. mdpi.comnih.gov These nanomaterial-based sensors can be integrated into portable and real-time detection systems. taylorfrancis.comrsc.org
Novel Materials for this compound Countermeasures
| Material Type | Application | Key Advantages | References |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Capture and catalytic degradation | High porosity, large surface area, tunable functionality | rsc.orgmdpi.comvt.edu |
| Nanomaterials (e.g., gold/silver nanoparticles, carbon nanotubes) | Enhanced detection and sensing | Unique optical and electrical properties, high surface-to-volume ratio | taylorfrancis.comrsc.orgmdpi.com |
Refined Analytical Methods for Trace Contaminants
Detecting minute quantities of this compound and its degradation products is essential for environmental monitoring, verifying exposure, and forensic analysis.
Mass Spectrometry Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for identifying this compound and its metabolites in biological and environmental samples. cdc.gov Advanced techniques, such as tandem mass spectrometry (MS/MS), offer enhanced sensitivity and selectivity for detecting specific biomarkers of exposure, even at very low concentrations. nih.govhelsinki.fi These methods are crucial for confirming exposure in individuals and for retrospective analysis. nih.govusgovcloudapi.net
Improved Sample Preparation: The development of more efficient sample preparation techniques is critical for improving the accuracy and speed of analysis. This includes methods for extracting and concentrating trace amounts of this compound and its metabolites from complex matrices like soil, water, and biological fluids. cdc.gov
Advanced Analytical Techniques for this compound Detection
| Technique | Application | Key Features | References |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection in environmental and biological samples | Standard method for identifying this compound and its metabolites | cdc.govresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive detection of exposure biomarkers | Allows for quantification of specific metabolites and protein adducts | nih.govhelsinki.fi |
Longitudinal Epidemiological Study Design Enhancements
Long-term studies of individuals exposed to this compound are vital for understanding the chronic health effects and for developing effective treatments.
Biomarker Discovery: Proteomics and metabolomics studies are being used to identify new biomarkers of this compound exposure and its long-term health consequences. wiley.com For example, studies have identified specific serum proteins and urinary metabolites that are altered in individuals with chronic pulmonary complications following exposure. wiley.comgulhanemedj.org These biomarkers can help in diagnosing exposure, monitoring disease progression, and evaluating the effectiveness of treatments. wiley.comresearchgate.net
Improved Study Design: Future epidemiological studies will benefit from more robust designs that incorporate detailed exposure assessments, long-term follow-up, and the collection of a wide range of biological samples. This will allow for a more comprehensive understanding of the dose-response relationship and the factors that influence individual susceptibility to the long-term effects of this compound. frontiersin.org
Integration of Machine Learning in Chemical Agent Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the field of chemical agent research, offering new ways to analyze data, predict outcomes, and accelerate discovery. arxiv.orgmdpi.com
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their toxicological properties to predict the toxicity of new or unknown compounds. uni-osnabrueck.deresearchgate.net This has significant implications for both defense, in predicting the potential threat of new chemical agents, and for the development of safer alternatives. opcw.org
Accelerating Research: AI can automate and optimize various aspects of chemical research, from designing new molecules to planning synthetic routes. mdpi.comresearchgate.net In the context of this compound, ML could be used to identify novel catalytic systems for its degradation or to design more effective medical countermeasures. researchgate.net However, the dual-use nature of this technology is a significant concern, as it could also be misused to design new and more potent chemical weapons. acs.orgfutureoflife.orgfutureoflife.org
Policy Research on Chemical Weapons Control and Verification
The evolving landscape of science and technology presents both challenges and opportunities for the international frameworks governing chemical weapons.
Strengthening the Chemical Weapons Convention (CWC): Research is needed to assess how emerging technologies, such as AI and advanced manufacturing, impact the CWC. armscontrol.orgunicri.org This includes exploring new verification technologies and methodologies to ensure the continued effectiveness of the treaty. gpwmd.comunidir.org
Addressing Dual-Use Concerns: The potential for dual-use technologies to be exploited for malicious purposes requires careful consideration. acs.org Policy research should focus on developing robust ethical guidelines and international norms to govern the use of these technologies in chemical research. opcw.org This includes fostering international collaboration and information sharing to mitigate the risks associated with the proliferation of chemical weapons. un.org
Q & A
Basic Research Questions
Q. How can researchers design experiments to evaluate the acute toxicity of mustard gas in vitro?
- Methodological Approach : Use validated cell lines (e.g., human keratinocytes or lung epithelial cells) exposed to controlled concentrations of this compound. Quantify cytotoxicity via MTT assays, lactate dehydrogenase (LDH) release, and apoptosis markers (e.g., caspase-3 activation). Include positive controls (e.g., hydrogen peroxide) and negative controls (culture medium alone) .
- Data Interpretation : Compare dose-response curves across cell types to identify tissue-specific susceptibility. Validate findings with histological analysis of blister formation in ex vivo skin models .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods with ≥100 feet per minute face velocity and closed-system chemical handling to minimize vapor exposure. Install emergency eyewash stations and showers within 10 seconds of the workspace .
- Personal Protective Equipment (PPE) : Wear butyl rubber gloves, chemical-resistant suits, and NIOSH-approved SCBA respirators. Decontaminate equipment with 5% hypochlorite solution post-use .
Q. How do researchers differentiate this compound-induced DNA damage from other alkylating agents?
- Analytical Methods : Perform comet assays to detect single-strand breaks and HPLC-MS/MS to quantify specific DNA adducts (e.g., N7-(2-hydroxyethylthioethyl)-guanine). Compare results with control alkylators like nitrogen mustard or cisplatin .
Advanced Research Questions
Q. How can meta-analyses resolve contradictions in reported carcinogenicity rates of this compound across epidemiological studies?
- Statistical Framework : Apply random-effects models in software like CMA 2.0 to account for heterogeneity. Stratify studies by exposure duration (acute vs. chronic) and confounders (e.g., smoking status). Use funnel plots to assess publication bias .
- Case Study : A 2023 meta-analysis of Iranian veterans found a pooled odds ratio of 4.2 (95% CI: 2.8–6.1) for lung cancer, but heterogeneity (I² = 78%) suggested variable diagnostic criteria across cohorts .
Q. What experimental models best replicate chronic respiratory complications from low-dose this compound exposure?
- In Vivo Models : Expose rodents to 0.1–1.0 mg/m³ sulfur mustard vapor for 6 months. Monitor pulmonary function via forced oscillation technique and histopathology for bronchiolitis obliterans. Compare with human BAL fluid proteomics to validate biomarker candidates (e.g., MMP-9, IL-8) .
Q. How do researchers address data gaps in the environmental persistence of degraded this compound byproducts?
- Analytical Chemistry : Use GC-ECD to detect thiodiglycol (hydrolysis product) in soil/water samples. Conduct accelerated aging studies under varying pH and temperature to model degradation kinetics. Cross-reference with NATO reports on munition burial sites .
Methodological Challenges and Solutions
Q. How to mitigate confounding variables in retrospective studies of this compound-exposed populations?
- Cohort Design : Use propensity score matching to balance covariates (age, occupation). Validate exposure histories via military records and sulfur mustard-specific urinary metabolites (e.g., β-lyase metabolites) .
Q. What computational tools predict the mutagenic potential of this compound analogs?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
